molecular formula C16H12O5 B1649273 Anthragallol 1,2-dimethyl ether CAS No. 10383-62-7

Anthragallol 1,2-dimethyl ether

Número de catálogo: B1649273
Número CAS: 10383-62-7
Peso molecular: 284.26 g/mol
Clave InChI: HVGBWHWYZSXFQX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione (CAS Number 10383-62-7) is a high-purity anthraquinone derivative supplied for scientific research. With a molecular formula of C16H12O5 and a molecular weight of 284.26 g/mol, this compound is provided as a solid powder that is soluble in various organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . To ensure stability, it is recommended to store the product desiccated at -20°C . Anthraquinone derivatives are a significant class of compounds in natural product research and medicinal chemistry, known for a wide spectrum of biological activities . Recent scientific literature highlights that anthracene-9,10-dione derivatives are being actively investigated for their potential as CK2 inhibitors in the field of cancer research . Furthermore, studies on synthetic aminoanthraquinone derivatives have demonstrated strong cytotoxic activity against various human cancer cell lines, such as breast and liver carcinomas, underscoring the therapeutic interest in this chemical family . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to review the relevant safety data sheet and handle the material in accordance with all applicable laboratory safety regulations.

Propiedades

IUPAC Name

3-hydroxy-1,2-dimethoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-15-11(17)7-10-12(16(15)21-2)14(19)9-6-4-3-5-8(9)13(10)18/h3-7,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGBWHWYZSXFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726970
Record name 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10383-62-7
Record name 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of Anthragallol 1,2-dimethyl ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Anthragallol 1,2-dimethyl ether (also known as 3-hydroxy-1,2-dimethoxyanthracene-9,10-dione). Due to the limited availability of experimentally determined data in publicly accessible literature, this guide combines reported data with computed values and standardized experimental protocols.

Core Physicochemical Data

This compound is an anthraquinone (B42736) derivative that has been isolated from the plant Oldenlandia umbellata. It has demonstrated cytotoxic activity against human lung carcinoma (A549) and breast adenocarcinoma (MDA-MB-231) cell lines, with reported IC50 values of 5.9 µg/mL and 8.8 µg/mL, respectively.[1]

Quantitative Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₆H₁₂O₅PubChem
Molecular Weight 284.26 g/mol PubChem[2]
Appearance Not Reported-
Melting Point Not Reported-
Boiling Point Not Reported-
Solubility Not Quantitatively Reported; general guidance suggests solubility in DMSO.In-house data (various suppliers)
pKa Not Reported-
LogP (Computed) 2.5PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 5PubChem[2]
Rotatable Bond Count 2PubChem[2]

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of a novel compound like this compound are crucial for its characterization. Below are standardized methodologies that can be applied.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid is packed into the closed end, to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid mass turns into a clear liquid are recorded. This range represents the melting point of the substance.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

  • Equilibration: The vials are sealed and placed in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitated for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered through a membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve of known concentrations. The solubility is expressed in units such as mg/mL or µg/mL.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with a phenolic hydroxyl group like this compound, determining its pKa is important for understanding its ionization state at different pH values.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol or water-DMSO) to a known concentration.

  • Titration: The solution is placed in a beaker with a stir bar, and the pH electrode is immersed. The solution is then titrated with a standardized solution of a strong base (e.g., NaOH), added in small, precise increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic protons have been neutralized.

Biological Activity and Potential Signaling Pathway

The cytotoxic effects of many anthraquinone derivatives are linked to their ability to generate reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptotic cell death through various signaling pathways. A plausible mechanism for the cytotoxic action of this compound involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

Anthraquinone-Induced ROS/JNK Signaling Pathway

Anthraquinone_ROS_JNK_Pathway Anthragallol This compound Cell Cancer Cell Anthragallol->Cell Enters ROS Reactive Oxygen Species (ROS) Generation Cell->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Stress ROS->Mitochondria Apoptosis Apoptosis JNK->Apoptosis Mitochondria->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental Workflow for Investigating the ROS/JNK Pathway

Experimental_Workflow Start Treat cancer cells with This compound ROS_Assay Measure intracellular ROS levels (e.g., DCFH-DA assay) Start->ROS_Assay JNK_Assay Assess JNK phosphorylation (Western Blot) Start->JNK_Assay Apoptosis_Assay Quantify apoptosis (e.g., Annexin V/PI staining) Start->Apoptosis_Assay Inhibitor_Study Pre-treat with ROS scavenger (e.g., NAC) or JNK inhibitor (e.g., SP600125) Inhibitor_Study->Start Followed by Re_evaluate Re-evaluate JNK phosphorylation and apoptosis Inhibitor_Study->Re_evaluate

Caption: Workflow to validate the involvement of the ROS/JNK pathway.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Anthragallol 1,2-dimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of Anthragallol 1,2-dimethyl ether, a naturally occurring anthraquinone (B42736) with notable cytotoxic properties. The following sections detail the isolation of this compound, its spectroscopic characterization, and the experimental protocols utilized in its analysis.

Introduction

This compound is a derivative of the trihydroxyanthraquinone, Anthragallol. It has been isolated from the plant species Oldenlandia umbellata and has demonstrated significant cytotoxic activity against human lung carcinoma (A549) and breast adenocarcinoma (MDA-MB-231) cell lines, making it a compound of interest for further investigation in drug development.[1] The definitive identification and characterization of its molecular structure are paramount for understanding its biological activity and for the development of synthetic analogues.

Isolation and Purification

General Experimental Protocol for Isolation
  • Extraction: The dried and powdered plant material (e.g., roots or aerial parts) is subjected to solvent extraction, commonly using methanol (B129727) or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the plant metabolites.

  • Fractionation: The resulting crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Anthraquinones are typically found in the less polar fractions, such as the ethyl acetate fraction.

  • Chromatographic Separation: The bioactive fraction is then subjected to repeated column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing the compound of interest are combined and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure this compound.

Structure Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.

Spectroscopic Data

While the complete raw spectral data for this compound is not widely published, the structural confirmation is based on the comparison of its NMR data with literature values. The expected spectroscopic characteristics are outlined below.

Table 1: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons on the anthraquinone core, and two distinct singlets for the methoxy (B1213986) groups. The position of the remaining hydroxyl proton will also be observed.
¹³C NMR Resonances for the carbonyl carbons, aromatic carbons, and the carbons of the two methoxy groups.
Mass Spectrometry (EI-MS) A molecular ion peak corresponding to the molecular weight of C₁₆H₁₂O₅ (284.26 g/mol ), and fragmentation patterns typical for anthraquinones and ethers.
Infrared (IR) Spectroscopy Absorption bands characteristic of hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) functional groups, as well as aromatic C-H and C=C stretching vibrations.
UV-Visible Spectroscopy Absorption maxima in the UV and visible regions, characteristic of the anthraquinone chromophore.

dot

structure_elucidation_workflow cluster_isolation Isolation and Purification cluster_analysis Structural Analysis plant_material Plant Material (Oldenlandia umbellata) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction fractionation Solvent-Solvent Partitioning extraction->fractionation column_chromatography Column Chromatography (Silica Gel) fractionation->column_chromatography purification Final Purification (Prep-TLC/HPLC) column_chromatography->purification pure_compound Pure Anthragallol 1,2-dimethyl ether purification->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_compound->nmr ms Mass Spectrometry (MS) pure_compound->ms ir Infrared Spectroscopy (IR) pure_compound->ir uv_vis UV-Vis Spectroscopy pure_compound->uv_vis structure Structure Elucidation nmr->structure ms->structure ir->structure uv_vis->structure

Caption: Workflow for the isolation and structure elucidation of this compound.

Cytotoxic Activity

The biological activity of this compound has been evaluated against cancer cell lines, demonstrating its potential as an anticancer agent.

Table 2: Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µg/mL)
A549Human Lung Carcinoma5.9[1]
MDA-MB-231Human Breast Adenocarcinoma8.8[1]
Experimental Protocol for Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound is typically determined using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: Cancer cells (e.g., A549 or MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically dissolved in DMSO and diluted with culture medium) and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

dot

mtt_assay_workflow cell_seeding 1. Cell Seeding (e.g., A549, MDA-MB-231) compound_treatment 2. Compound Treatment (this compound) cell_seeding->compound_treatment mtt_addition 3. MTT Addition compound_treatment->mtt_addition solubilization 4. Formazan Solubilization (DMSO) mtt_addition->solubilization absorbance_measurement 5. Absorbance Measurement solubilization->absorbance_measurement data_analysis 6. Data Analysis (IC₅₀ Determination) absorbance_measurement->data_analysis

Caption: Workflow of the MTT assay for determining cytotoxicity.

Conclusion

The structure of this compound has been established through its isolation from Oldenlandia umbellata and subsequent spectroscopic analysis, primarily NMR. Its demonstrated cytotoxic activity against prominent cancer cell lines underscores the importance of further research into its mechanism of action and potential as a therapeutic agent. This guide provides a foundational understanding of the key experimental procedures and data involved in the characterization of this promising natural product.

References

Isolating Anthragallol 1,2-dimethyl ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the isolation of Anthragallol 1,2-dimethyl ether from plant extracts. This document outlines the natural sources, detailed experimental protocols for extraction and purification, and discusses the potential biological activities of this and related anthraquinone (B42736) compounds.

Introduction to this compound

This compound, also known as 1,3-dimethoxy-2-hydroxy-9,10-anthraquinone, is a naturally occurring anthraquinone.[1] Anthraquinones are a class of aromatic compounds widely distributed in the plant kingdom and are known for their diverse pharmacological activities, including cytotoxic and anti-inflammatory properties.[2][3] This guide focuses on the methodologies for isolating this specific compound from its known natural sources.

Natural Sources

This compound has been identified in a select number of plant species, primarily within the Rubiaceae family. The most notable sources reported in the literature are:

  • Rubia wallichiana : A plant from which a significant number of anthraquinones, including this compound, have been isolated.[1][4]

  • Cinchona calisaya : Another species reported to contain this compound.[1]

  • Cinchona ledgeriana : Specifically, callus cultures of this plant have been shown to produce this compound.[5][6]

Experimental Protocols: Isolation and Purification

While a definitive, step-by-step protocol for the isolation of pure this compound is not explicitly detailed in a single source, a general and effective methodology can be constructed based on the established procedures for separating anthraquinones from complex plant matrices. The following protocol is a composite of techniques reported for the isolation of anthraquinones from Rubia and Cinchona species.

Extraction

The initial step involves the extraction of crude anthraquinones from the plant material.

Protocol:

  • Plant Material Preparation : Air-dry the plant material (e.g., stems of Rubia wallichiana or callus culture of Cinchona ledgeriana) and grind it into a fine powder.

  • Solvent Extraction :

    • Perform a sequential Soxhlet extraction with solvents of increasing polarity, such as hexane (B92381), followed by chloroform (B151607) and then methanol (B129727). The majority of anthraquinones are typically found in the chloroform and methanol extracts.

    • Alternatively, maceration of the powdered plant material with methanol or ethanol (B145695) at room temperature for an extended period (48-72 hours) can be employed.

  • Concentration : Concentrate the resulting extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques.

Protocol:

  • Column Chromatography (CC) :

    • Subject the crude chloroform or methanol extract to silica (B1680970) gel column chromatography.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (B1210297) and/or methanol. For example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

  • Fraction Collection and Analysis :

    • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions that show similar TLC profiles.

  • Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) :

    • Further purify the combined fractions containing the target compound using pTLC with a suitable solvent system (e.g., chloroform:methanol mixtures).

    • Alternatively, semi-preparative or preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient can be used for final purification.

  • Structure Elucidation : The structure of the isolated pure compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantitative Data on Related Anthraquinones

CompoundCancer Cell LineIC₅₀ (µM)Source
XanthopurpurinMDA-MB-231 (Human breast adenocarcinoma)14.65 ± 1.45[7]
Lucidin-ω-methyl etherMDA-MB-231 (Human breast adenocarcinoma)13.03 ± 0.33[7]
1-hydroxy-2-hydroxymethyl-3-methoxyanthraquinoneHepa-3B (Human hepatocellular carcinoma)Not specified, but demonstrated most effective cytotoxicity[4]
1-hydroxy-2-hydroxymethyl-3-methoxyanthraquinoneColo-205 (Human colon adenocarcinoma)Not specified, but demonstrated most effective cytotoxicity[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from plant material.

G plant_material Dried & Powdered Plant Material (e.g., Rubia wallichiana stems) extraction Solvent Extraction (Soxhlet or Maceration) plant_material->extraction crude_extract Crude Anthraquinone Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc purified_fractions Combined Fractions tlc->purified_fractions final_purification Final Purification (pTLC or HPLC) purified_fractions->final_purification pure_compound Pure Anthragallol 1,2-dimethyl ether final_purification->pure_compound structure_elucidation Spectroscopic Analysis (NMR, MS, IR) pure_compound->structure_elucidation

Caption: General workflow for the isolation of this compound.

Postulated Signaling Pathway for Anthraquinone-Induced Cytotoxicity

While the specific biological activity of this compound has not been extensively studied, many anthraquinones are known to induce cytotoxicity in cancer cells through the generation of Reactive Oxygen Species (ROS) and modulation of key signaling pathways. The following diagram depicts a plausible signaling cascade.

G anthraquinone Anthraquinone (e.g., this compound) ros Increased Intracellular ROS anthraquinone->ros jnk JNK Activation ros->jnk akt PI3K/AKT Pathway Inhibition ros->akt mitochondria Mitochondrial Stress ros->mitochondria apoptosis Apoptosis jnk->apoptosis akt->apoptosis cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases caspases->apoptosis

References

Anthragallol 1,2-dimethyl ether CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, potential synthetic approaches, and biological context of Anthragallol 1,2-dimethyl ether. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Chemical Identifiers

This compound, a substituted anthraquinone (B42736), possesses a distinct set of chemical identifiers crucial for its accurate documentation and use in a research setting.

IdentifierValueReference
CAS Number 10383-62-7[1][2]
IUPAC Name 3-hydroxy-1,2-dimethoxyanthracene-9,10-dione[2]
Synonyms 9,10-Anthracenedione, 3-hydroxy-1,2-dimethoxy-[2]
Chemical Formula C₁₆H₁₂O₅[2]
Molecular Weight 284.26 g/mol [2]
PubChem CID 57509304[2]
SMILES O=C1C2=C(C(C3=C(C(OC)=C(C=C13)O)OC)=O)C=CC=C2

Experimental Protocols

General Synthetic Approaches for Anthraquinones
  • One-Pot Synthesis using Heteropoly Acids: Substituted 9,10-anthraquinones can be synthesized through a one-pot process involving the reaction of 1,4-naphthoquinone (B94277) and substituted 1,3-butadienes in the presence of aqueous solutions of Mo-V-P heteropoly acids. This method has been shown to produce substituted anthraquinones with high yields and purity.[1]

  • Microwave-Induced Synthesis: Microwave irradiation offers a solvent-free, single-pot method for the synthesis of anthraquinone derivatives. This technique is noted for its rapid reaction times and high yields. The reaction typically proceeds through a condensation mechanism.[3][4]

  • Palladium-Catalyzed Acylation: A direct approach to functionalized anthraquinones involves a dual acylation protocol. This method utilizes a Pd-catalyzed intermolecular direct acylation followed by an intramolecular Friedel–Crafts acylation. A key advantage of this approach is the use of readily available aldehydes in place of toxic carbon monoxide gas.[5]

  • Diels-Alder Reaction followed by Dehydrogenation: A common route to the anthraquinone core involves the Diels-Alder reaction of a 1,4-naphthoquinone with a suitable diene, followed by dehydrogenation of the resulting adduct. For example, 2,3-dimethylanthraquinone (B181617) can be synthesized by reacting 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene (B165502) and then dehydrogenating the product with ethanolic potassium hydroxide (B78521) in the presence of air.

It is important to note that this compound has been reported to be isolated from natural sources, including Cinchona calisaya and Cinchona pubescens.[2] However, detailed protocols for its isolation from these organisms were not found in the reviewed literature.

Biological Activity and Signaling Pathways

Direct studies on the signaling pathways affected by this compound are limited. However, its reported cytotoxicity against A549 (lung carcinoma) and MDA-MB-231 (breast cancer) cell lines suggests potential interference with pathways critical for cancer cell survival and proliferation.

The broader class of anthraquinones is known to exhibit a wide range of biological activities, which may provide context for the potential mechanisms of this compound:

  • DNA Intercalation and Topoisomerase Inhibition: Many anthraquinone derivatives are known to exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase enzymes, leading to the disruption of DNA replication and transcription.

  • Inhibition of Signaling Pathways: Certain anthracene-9,10-dione derivatives have been shown to act as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[6]

  • Modulation of Inflammatory Responses: Some synthetic 1,4-anthracene-9,10-dione derivatives have been found to regulate the production of inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in activated macrophages.[7]

Further research is necessary to elucidate the specific molecular targets and signaling pathways through which this compound exerts its cytotoxic effects.

Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a generalized workflow for assessing the cytotoxic effects of a compound such as this compound on cancer cell lines.

Cytotoxicity_Workflow Compound This compound (Stock Solution) Treatment Compound Treatment (Dose-response) Compound->Treatment Cells Cancer Cell Lines (e.g., A549, MDA-MB-231) Seeding Cell Seeding (96-well plates) Cells->Seeding Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Assay Measurement Data Acquisition (Plate Reader) Assay->Measurement Analysis IC50 Calculation Measurement->Analysis

Caption: Generalized workflow for in vitro cytotoxicity screening.

References

Unveiling the Biological Activity of Anthragallol 1,2-dimethyl ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthragallol 1,2-dimethyl ether, a naturally occurring anthraquinone (B42736) derivative, has garnered attention within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological effects of this compound, with a primary focus on its cytotoxic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, oncology, and drug discovery.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 3-hydroxy-1,2-dimethoxyanthracene-9,10-dionePubChem
Synonyms This compound, 3-Hydroxy-1,2-dimethoxyanthraquinonePubChem
CAS Number 10383-62-7PubChem
Molecular Formula C₁₆H₁₂O₅PubChem
Molecular Weight 284.26 g/mol PubChem
Natural Source Isolated from Oldenlandia umbellata[1][2]

Biological Activity: Cytotoxicity

The primary biological activity reported for this compound is its cytotoxic effect against human cancer cell lines. Research has demonstrated its ability to inhibit the proliferation of lung and breast cancer cells.

Quantitative Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound against two human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
A549 Human Lung Carcinoma5.9[1][2]
MDA-MB-231 Human Breast Adenocarcinoma8.8[1][2]

Experimental Protocols

The following is a detailed methodology for the in vitro cytotoxicity assay used to determine the IC₅₀ values of this compound, based on the standard procedures described in the primary literature.

Cell Culture and Maintenance
  • Human lung carcinoma (A549) and human breast adenocarcinoma (MDA-MB-231) cells were procured from a reputable cell bank.

  • The cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

  • Cells were passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells were harvested from culture flasks using trypsin-EDTA and seeded into 96-well microtiter plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. The plates were incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound was prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions of the compound were prepared in culture medium to achieve a range of final concentrations. The medium from the cell plates was aspirated, and 100 µL of the medium containing the test compound at various concentrations was added to the respective wells. A control group received medium with DMSO at the same final concentration as the highest compound concentration.

  • Incubation: The plates were incubated for 48 hours under standard culture conditions.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium containing MTT was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of cell viability against the compound concentration and analyzing the data using a suitable statistical software.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of published data specifically elucidating the signaling pathways or the precise mechanism of action through which this compound exerts its cytotoxic effects. Further research is required to investigate its molecular targets and its influence on cellular processes such as apoptosis, cell cycle regulation, or other relevant pathways.

Visualizations

Experimental Workflow for Cytotoxicity Determination

The following diagram illustrates the key steps involved in the experimental workflow for assessing the cytotoxic activity of this compound.

experimental_workflow cluster_cell_culture Cell Culture cluster_assay Cytotoxicity Assay (MTT) cluster_data_analysis Data Analysis start Obtain A549 & MDA-MB-231 Cell Lines culture Culture in DMEM + 10% FBS start->culture maintain Maintain at 37°C, 5% CO₂ culture->maintain seed Seed Cells in 96-well Plates maintain->seed treat Treat with this compound seed->treat incubate Incubate for 48 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate % Cell Viability read->calculate determine_ic50 Determine IC₅₀ Value calculate->determine_ic50

Caption: Experimental workflow for determining the cytotoxic activity of this compound.

Conclusion and Future Directions

This compound has demonstrated clear cytotoxic activity against human lung and breast cancer cell lines in vitro. The provided data and experimental protocol offer a solid foundation for further investigation into its potential as an anticancer agent. Future research should prioritize elucidating the underlying mechanism of action and the specific signaling pathways involved in its cytotoxic effects. Additionally, in vivo studies are warranted to evaluate its efficacy and safety in preclinical models. A broader screening against a wider panel of cancer cell lines and exploration of other potential biological activities, such as anti-inflammatory or antioxidant effects, would also be valuable contributions to the understanding of this natural product's therapeutic potential.

References

Cytotoxicity of Anthraquinone Derivatives on Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the broader topic of the cytotoxicity of anthraquinone (B42736) derivatives against various cancer cell lines. Extensive research did not yield specific data on the cytotoxicity of Anthragallol 1,2-dimethyl ether (1,2-dihydroxy-3-methoxyanthraquinone) . The following information is therefore based on published studies of structurally related anthraquinone compounds and is intended to provide a general understanding of the potential anticancer activities within this class of molecules for researchers, scientists, and drug development professionals.

Introduction to Anthraquinones and Their Anticancer Potential

Anthraquinones are a class of aromatic organic compounds based on the anthracene (B1667546) core. They are widely found in nature, particularly in plants and fungi, and have been used in traditional medicine for various purposes.[1] In modern oncology research, numerous synthetic and natural anthraquinone derivatives have been investigated for their potential as anticancer agents.[2] Their mechanisms of action are diverse and can include the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and interference with key signaling pathways.[2][3]

Quantitative Cytotoxicity Data

The cytotoxic potential of various anthraquinone derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for cytotoxicity. The following table summarizes the IC50 values for selected anthraquinone derivatives from the literature.

CompoundCancer Cell LineIC50 ValueReference
1-nitro-2-acyl anthraquinone-leucine (8a)HCT116 (Colon)17.80 µg/mL[4]
Compound 8bHCT116 (Colon)21.01 µg/mL[4]
Compound 8cHeLa (Cervical)25.94 µg/mL[4]
ChrysophanolMCF-7 (Breast)Approx. 10 µM (48h)[5]
ChrysophanolMDA-MB-231 (Breast)Approx. 15 µM (48h)[5]
Anthraquinone derivative (15)HepG2 (Liver)1.23 µM (ED50)[3]
Cationic anthraquinone analog (34)K562 (Leukemia)2.17 µM[3]
Cationic anthraquinone analog (35)K562 (Leukemia)2.35 µM[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of anthraquinone cytotoxicity.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., HCT116, MCF-7, MDA-MB-231, HeLa) are obtained from a repository such as the American Type Culture Collection (ATCC).

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere. The culture medium is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., an anthraquinone derivative). A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of a compound on signaling pathways.

  • Protein Extraction: After treatment with the test compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, JNK, phosphorylated-JNK, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Several signaling pathways have been implicated in the cytotoxic effects of anthraquinones. A common mechanism involves the generation of reactive oxygen species (ROS), which can lead to cellular stress and apoptosis.

ROS/JNK Signaling Pathway

Some anthraquinone derivatives have been shown to induce apoptosis through the ROS/JNK signaling pathway.[4][6] An increase in intracellular ROS levels can activate the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[6] Activated JNK can then phosphorylate and regulate the activity of proteins involved in apoptosis, such as members of the Bcl-2 family.[4]

ROS_JNK_Pathway Anthraquinone Anthraquinone Derivative ROS Increased ROS Anthraquinone->ROS Induces JNK JNK Activation ROS->JNK Activates Bcl2_family Bcl-2 Family (e.g., Bax, Bcl-2) JNK->Bcl2_family Regulates Mitochondria Mitochondrial Dysfunction Bcl2_family->Mitochondria Impacts Caspases Caspase Activation Mitochondria->Caspases Initiates Apoptosis Apoptosis Caspases->Apoptosis Executes Cytotoxicity_Workflow Start Start: Select Compound and Cancer Cell Lines MTT Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) IC50->Apoptosis_Assay Mechanism Mechanism of Action (e.g., Western Blot for Signaling Proteins) Apoptosis_Assay->Mechanism Conclusion Conclusion: Elucidate Cytotoxic Mechanism Mechanism->Conclusion

References

An In-depth Technical Guide to Anthragallol 1,2-dimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Anthragallol 1,2-dimethyl ether, a naturally occurring anthraquinone (B42736) derivative. The document details its discovery, history, chemical properties, and a plausible synthetic pathway, drawing from available scientific literature.

Introduction and Discovery

This compound, systematically named 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione, is a derivative of Anthragallol (1,2,3-Trihydroxyanthraquinone). Its discovery is relatively recent, with the first definitive isolation and structural elucidation reported in 2009 by Yong-Jun Xu, Xiao-Xi Yang, and Hong-Bin Zhao. The compound was isolated from the roots of Morinda officinalis, a plant used in traditional Chinese medicine.[1] Prior to this, while numerous anthraquinones had been identified from Morinda species, the specific 1,2-dimethyl ether of Anthragallol was not explicitly documented in comprehensive reviews of the plant's constituents.[2][3] This suggests that its identification was aided by modern analytical techniques.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in the table below. This data is primarily derived from its crystallographic analysis and isolation studies.

PropertyValueSource
Molecular Formula C₁₆H₁₂O₅[1]
Molecular Weight 284.26 g/mol [1]
Crystal System Monoclinic[1]
Space Group P2₁/c[1]
Melting Point Not reported
Solubility Soluble in methanol[1]

Experimental Protocols

Isolation from Morinda officinalis

The isolation of this compound, as described by Xu et al. (2009), involves the following general steps.[1] It is important to note that the original publication should be consulted for precise details.

Experimental Workflow for Isolation

G Start Dried roots of Morinda officinalis Step1 Extraction with an organic solvent (e.g., Chloroform (B151607) or Ethanol) Start->Step1 Step2 Concentration of the extract under reduced pressure Step1->Step2 Step3 Chromatographic separation (e.g., Column Chromatography on Silica (B1680970) Gel) Step2->Step3 Step4 Further purification of fractions (e.g., Preparative TLC or HPLC) Step3->Step4 End Isolation of pure 3-Hydroxy-1,2-dimethoxyanthraquinone Step4->End

Caption: General workflow for the isolation of this compound.

  • Extraction: The dried and powdered roots of Morinda officinalis are extracted with a suitable organic solvent, such as chloroform or ethanol, to obtain a crude extract.[2][3]

  • Concentration: The solvent from the crude extract is removed under reduced pressure to yield a concentrated residue.

  • Chromatographic Separation: The residue is subjected to column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity.

  • Purification: Fractions containing the target compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Characterization: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and single-crystal X-ray diffraction.[1]

Plausible Synthetic Pathway

Proposed Synthetic Pathway

G Anthragallol Anthragallol (1,2,3-Trihydroxyanthraquinone) Protection Selective Protection of the 3-OH group Anthragallol->Protection Methylation Methylation of the 1- and 2-OH groups (e.g., with Dimethyl sulfate (B86663) and a mild base) Protection->Methylation Deprotection Deprotection of the 3-OH group Methylation->Deprotection Product This compound (3-Hydroxy-1,2-dimethoxyanthraquinone) Deprotection->Product

Caption: A proposed synthetic pathway for this compound.

  • Selective Protection: The hydroxyl group at the 3-position of Anthragallol could be selectively protected. This might be achievable due to the different acidities and steric environments of the three hydroxyl groups. A suitable protecting group would be one that is stable under methylation conditions and can be removed without affecting the newly formed methyl ethers.

  • Methylation: The protected Anthragallol would then be treated with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a mild base (e.g., potassium carbonate). This step would methylate the free hydroxyl groups at the 1 and 2 positions.

  • Deprotection: The final step would involve the removal of the protecting group from the 3-position to yield the desired this compound. The choice of deprotection conditions would depend on the protecting group used.

Signaling Pathways and Logical Relationships

The primary significance of this compound currently lies in its status as a natural product. Its biological activity and role in signaling pathways have not yet been extensively studied. However, many anthraquinone derivatives are known to exhibit a range of biological activities, often related to their ability to intercalate with DNA, generate reactive oxygen species, or inhibit key enzymes. Future research may explore these avenues for this compound.

Logical Relationship of Identification

G Plant Morinda officinalis Extraction Solvent Extraction Plant->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Compound Isolated Compound Chromatography->Compound Spectroscopy Spectroscopic Analysis (NMR, MS) Compound->Spectroscopy Xray Single-Crystal X-ray Diffraction Compound->Xray Structure Definitive Structure of 3-Hydroxy-1,2-dimethoxyanthraquinone Spectroscopy->Structure Xray->Structure

Caption: The logical workflow for the identification of this compound.

Conclusion and Future Directions

This compound is a structurally interesting natural product whose formal discovery and characterization are relatively recent. While its isolation from Morinda officinalis has been documented, its biological activities and potential applications in drug development remain largely unexplored. The plausible synthetic pathway outlined in this guide provides a starting point for its chemical synthesis, which would enable more detailed biological evaluation. Future research should focus on developing an efficient synthesis, exploring its pharmacological profile, and investigating its potential roles in relevant signaling pathways.

References

Theoretical and Computational Insights into Anthragallol 1,2-Dimethyl Ether: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anthragallol 1,2-dimethyl ether, a derivative of the natural product anthragallol, presents a scaffold of interest for researchers in medicinal chemistry and drug development. Its parent compound and related anthraquinones have demonstrated a range of biological activities, suggesting potential therapeutic applications. This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the properties of this compound, alongside generalized experimental protocols for its synthesis and biological evaluation. While specific in-depth research on this particular isomer is emerging, this document leverages data from closely related compounds and established computational and experimental methodologies to provide a foundational resource.

Physicochemical and Computed Properties

This compound, with the chemical formula C₁₆H₁₂O₅, has a unique substitution pattern that influences its electronic and steric properties.[1] While extensive experimental data is not yet available, computational methods provide valuable initial insights into its characteristics. The CAS number for this compound is 10383-62-7.[1]

Table 1: Computed Physicochemical Properties of Anthragallol Ethers

PropertyThis compoundAnthragallol 2-methyl ether
Molecular Formula C₁₆H₁₂O₅[1]C₁₅H₁₀O₅[2]
Molecular Weight 284.26 g/mol [1]270.24 g/mol [2]
XLogP3 2.5[1]2.7[2]
Hydrogen Bond Donor Count 1[1]2[2]
Hydrogen Bond Acceptor Count 5[1]5[2]
Rotatable Bond Count 3[1]1[2]
Exact Mass 284.06847348 Da[1]270.05282342 Da[2]
Topological Polar Surface Area 72.8 Ų[1]83.8 Ų[2]

Data sourced from PubChem.[1][2]

Theoretical and Computational Studies: A Proposed Workflow

Due to the limited specific literature on this compound, a generalized computational workflow is proposed. This workflow is based on established methodologies for the theoretical investigation of anthraquinone (B42736) derivatives.[3][4][5][6]

G Computational Workflow for this compound Analysis A Structure Optimization (DFT: B3LYP/6-31G*) B Frequency Calculation (Vibrational Analysis) A->B Verify Stability C Frontier Molecular Orbital Analysis (HOMO-LUMO Gap) A->C Electronic Properties D Molecular Electrostatic Potential (MEP) Map A->D Reactivity Sites F Molecular Docking (Target Protein Interaction) A->F Binding Affinity G Data Interpretation & Reporting B->G E ADMET Prediction (Pharmacokinetics & Toxicity) C->E Predict Biological Activity C->G D->G E->G F->G

Caption: Proposed computational workflow for theoretical analysis.

Density Functional Theory (DFT) Calculations

DFT is a powerful tool for investigating the electronic structure and properties of molecules.[3][4] For this compound, DFT calculations can be employed to:

  • Optimize the molecular geometry: To determine the most stable three-dimensional conformation.

  • Calculate electronic properties: Including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[5]

  • Generate molecular electrostatic potential (MEP) maps: To identify the electron-rich and electron-deficient regions of the molecule, which can predict sites for electrophilic and nucleophilic attack.

  • Simulate vibrational spectra (IR and Raman): To aid in the characterization of the synthesized compound.

Molecular Docking Studies

To explore the potential biological targets of this compound, molecular docking simulations can be performed. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. Potential targets for anthraquinone derivatives include various enzymes and proteins involved in cell signaling pathways.[7]

Experimental Protocols

The following sections outline generalized experimental procedures that can be adapted for the synthesis and biological evaluation of this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the formation of the anthraquinone core followed by selective methylation.

G Proposed Synthetic Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydroxylation/Demethylation (if necessary) cluster_3 Step 4: Selective Methylation A Phthalic Anhydride (B1165640) + 3,4-Dimethoxyphenol B 2-Benzoylbenzoic acid derivative A->B AlCl3 C 2-Benzoylbenzoic acid derivative D Hydroxy-dimethoxyanthraquinone C->D H2SO4 E Hydroxy-dimethoxyanthraquinone F Anthragallol intermediate E->F Selective Reagents G Anthragallol intermediate H This compound G->H Dimethyl sulfate (B86663), K2CO3

Caption: A plausible synthetic route for this compound.

General Protocol for Friedel-Crafts Acylation and Cyclization:

  • Acylation: React phthalic anhydride with a suitably substituted benzene (B151609) derivative (e.g., a protected trihydroxybenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

  • Cyclization: The resulting 2-benzoylbenzoic acid derivative is then cyclized using a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to form the anthraquinone skeleton.

General Protocol for Methylation:

  • Dissolve the hydroxylated anthraquinone precursor in a suitable solvent (e.g., acetone (B3395972) or DMF).

  • Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the hydroxyl groups.

  • Add the methylating agent, such as dimethyl sulfate or methyl iodide, and stir the reaction mixture at an appropriate temperature until the reaction is complete (monitored by TLC).

  • Work-up the reaction mixture by quenching with water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Biological Evaluation: Cytotoxicity Assay

Preliminary data suggests that this compound possesses cytotoxic activity against A549 (lung carcinoma) and MDA-MB-231 (breast cancer) cell lines, with reported IC₅₀ values of 5.9 and 8.8 µg/ml, respectively.[8] A standard protocol to determine the cytotoxic effects of a compound on cancer cell lines is the MTT assay.

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Potential Signaling Pathways

Anthraquinone derivatives are known to exert their biological effects through various signaling pathways. While the specific pathways modulated by this compound have not been elucidated, based on the activity of related compounds, it is plausible that it may induce apoptosis.

G Hypothesized Intrinsic Apoptosis Pathway A This compound B Mitochondrial Stress A->B Induces C Cytochrome c Release B->C D Apaf-1 C->D Binds to E Caspase-9 Activation D->E Activates F Caspase-3 Activation E->F Cleaves & Activates G Apoptosis F->G

Caption: A potential signaling pathway affected by anthraquinones.

Further experimental studies, such as Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) and flow cytometry for apoptosis detection (e.g., Annexin V/PI staining), would be necessary to confirm the involvement of this or other signaling pathways.

Conclusion

This compound is a molecule with potential for further investigation in the field of drug discovery. This technical guide provides a framework for its theoretical and experimental exploration. The proposed computational workflow can offer significant insights into its electronic and biological properties, guiding further experimental work. The generalized synthetic and biological evaluation protocols provide a starting point for researchers to produce and test this compound. Future studies should focus on the specific synthesis and in-depth biological characterization of this compound to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Anthragallol 1,2-dimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal stability and degradation pathways of Anthragallol 1,2-dimethyl ether (1,2-dimethoxy-3-hydroxyanthracene-9,10-dione). Due to the limited availability of specific experimental data for this compound, this document outlines a framework for its analysis based on the known properties of related anthraquinone (B42736) derivatives. It details the experimental protocols necessary for a thorough investigation of its thermal properties, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, it provides a structured approach to forced degradation studies, essential for identifying potential degradation products and understanding the molecule's intrinsic stability. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary methodologies to assess the thermal stability of this compound and similar compounds, a critical aspect of drug development and formulation.

Introduction

This compound is a substituted anthraquinone, a class of compounds known for their diverse biological activities and potential therapeutic applications. The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its shelf-life, formulation, and storage conditions.[1] Understanding the thermal decomposition and degradation pathways is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products.[2]

This guide will explore the expected thermal behavior of this compound, drawing parallels with other substituted anthraquinones. It will also provide detailed experimental protocols for researchers to determine its specific thermal stability profile.

Predicted Thermal Stability and Degradation Profile

Based on the general characteristics of anthraquinone derivatives, the thermal stability of this compound is expected to be influenced by its substituent groups—two methoxy (B1213986) groups and one hydroxyl group.[3] Anthraquinones are generally more stable in acidic conditions and can degrade in neutral to basic environments.[1] The presence of hydroxyl and methoxy groups may influence the molecule's susceptibility to oxidation and thermal decomposition.[4]

Expected Degradation Pathways:

  • Ether Cleavage: The methoxy groups may be susceptible to cleavage at elevated temperatures, leading to the formation of hydroxylated anthraquinone derivatives.

  • Oxidation: The anthraquinone core and its substituents can undergo oxidation, particularly under oxidative stress, potentially leading to the formation of various degradation products.[5]

  • Ring Opening: At very high temperatures, the aromatic ring system may undergo cleavage.

It is important to note that these are predicted pathways, and experimental verification is necessary.

Data Presentation: Templates for Thermal Analysis Data

To ensure clarity and comparability of results, all quantitative data from thermal analysis should be organized into structured tables. Below are templates for presenting TGA and DSC data.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

Sample IDOnset of Decomposition (°C)Temperature at 5% Weight Loss (°C)Temperature at 10% Weight Loss (°C)Temperature at Max Decomposition Rate (°C) (DTG peak)Residual Mass at 800°C (%)Atmosphere
AGDME-Batch-001Nitrogen
AGDME-Batch-001Air
AGDME-Batch-002Nitrogen
AGDME-Batch-002Air

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

Sample IDMelting Point (°C) (Peak)Enthalpy of Fusion (J/g)Glass Transition Temperature (°C) (Tg)Crystallization Temperature (°C) (Tc)Enthalpy of Crystallization (J/g)Atmosphere
AGDME-Batch-001Nitrogen
AGDME-Batch-002Nitrogen

Experimental Protocols

The following sections detail the methodologies for conducting thermal stability and forced degradation studies on this compound.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This technique is used to determine the thermal stability and decomposition profile of a material.[7]

Objective: To determine the onset of thermal decomposition and the temperature-dependent weight loss profile of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample into a clean TGA pan (e.g., platinum or alumina).

  • Place the pan in the TGA furnace.

  • Purge the furnace with the desired atmosphere (e.g., high-purity nitrogen or dry air) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert or oxidative environment, respectively.

  • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition, temperatures at specific weight loss percentages, and the temperature of the maximum rate of decomposition from the derivative thermogravimetric (DTG) curve.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[8]

Objective: To determine the melting point, enthalpy of fusion, and any other phase transitions of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of the this compound sample into a clean DSC pan (e.g., aluminum).

  • Hermetically seal the pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point.

  • Cool the sample at a controlled rate (e.g., 10°C/min) to below its expected crystallization temperature.

  • Reheat the sample at the same controlled rate.

  • Analyze the resulting DSC thermogram to determine the melting point (peak of the endothermic event), enthalpy of fusion (area under the melting peak), and any other thermal events.

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[9][10]

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for analytical method development.

General Procedure:

  • Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile).

  • Expose the solutions and solid material to the stress conditions outlined below.

  • Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to quantify the parent compound and detect degradation products.

Stress Conditions:

  • Acid Hydrolysis:

    • Treat the sample solution with 0.1 M HCl.

    • Heat at 60°C for a specified period (e.g., 24 hours).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Treat the sample solution with 0.1 M NaOH.

    • Heat at 60°C for a specified period (e.g., 24 hours).

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat the sample solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation (Solid State):

    • Place the solid sample in a controlled temperature oven (e.g., 80°C) for a specified period (e.g., 7 days).

  • Photolytic Degradation:

    • Expose the sample solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

Visualizations

The following diagrams illustrate the logical workflow for assessing the thermal stability of a compound like this compound.

Experimental_Workflow_for_Thermal_Stability_Assessment cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Forced Degradation Studies cluster_3 Analysis of Degradation cluster_4 Data Interpretation & Reporting Sample This compound (Solid Sample) Solution Prepare Solution in Inert Solvent Sample->Solution TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Thermal Thermal Stress (Solid) (e.g., 80°C) Sample->Thermal Photo Photolytic Stress (ICH Q1B) Sample->Photo Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Solution->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂) Solution->Oxidation Solution->Photo Report Summarize in Tables & Generate Report TGA->Report DSC->Report HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Degradant Identification HPLC->LCMS If degradants > threshold HPLC->Report LCMS->Report Forced_Degradation_Signaling_Pathway cluster_0 Stress Conditions cluster_1 API cluster_2 Potential Degradation Pathways cluster_3 Degradation Products Acid Acidic pH + Heat API Anthragallol 1,2-dimethyl ether Acid->API Base Basic pH + Heat Base->API Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->API Heat High Temperature Heat->API Light UV/Visible Light Light->API Hydrolysis Hydrolysis API->Hydrolysis pH dependent Oxidation Oxidation API->Oxidation Thermolysis Thermolysis API->Thermolysis Photolysis Photolysis API->Photolysis DP1 Degradant 1 Hydrolysis->DP1 DP2 Degradant 2 Oxidation->DP2 DPn ...Degradant n Thermolysis->DPn Photolysis->DPn

References

Methodological & Application

Application Notes and Protocols: Synthesis of Anthragallol 1,2-dimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Anthragallol 1,2-dimethyl ether from Anthragallol (1,2,3-trihydroxyanthraquinone). The selective methylation of the hydroxyl groups at the 1 and 2 positions is a key transformation for the development of novel compounds with potential applications in medicinal chemistry and materials science. This protocol is based on the well-established Williamson ether synthesis, adapted for the specific regioselective methylation of a polyhydroxyanthraquinone. The procedure utilizes dimethyl sulfate (B86663) as the methylating agent and potassium carbonate as a mild base in acetone (B3395972), a common and effective method for the methylation of phenolic compounds. While the formation of a mixture of methylated isomers is possible, this protocol is designed to favor the formation of the desired 1,2-dimethyl ether, which can then be isolated and purified using column chromatography.

Introduction

Experimental Protocol

Materials and Reagents:

  • Anthragallol (1,2,3-trihydroxyanthraquinone)

  • Dimethyl sulfate (DMS)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1 M solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381), analytical grade

  • Ethyl acetate (B1210297), analytical grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Chromatography column

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup:

    • To a dry 250 mL round-bottom flask, add Anthragallol (1.0 g, 3.9 mmol) and anhydrous potassium carbonate (2.15 g, 15.6 mmol, 4.0 equivalents).

    • Add 100 mL of anhydrous acetone to the flask.

    • Equip the flask with a reflux condenser and a magnetic stirrer.

    • Flush the system with an inert gas (nitrogen or argon).

  • Methylation Reaction:

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Heat the mixture to reflux (approximately 56 °C).

    • While refluxing, add dimethyl sulfate (0.74 mL, 7.8 mmol, 2.0 equivalents) dropwise over a period of 30 minutes using a dropping funnel.

    • Continue to reflux the reaction mixture for 24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TCM). A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product, being less polar than the starting material, will have a higher Rf value.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid residue.

    • Dissolve the crude residue in 100 mL of dichloromethane.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Pack the column with silica gel in hexane.

    • Load the crude product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect the fractions and monitor them by TLC.

    • Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified product as a solid.

  • Characterization:

    • Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity. The expected molecular weight for this compound (C₁₆H₁₂O₅) is 284.26 g/mol .

Data Presentation

ParameterValue
Starting MaterialAnthragallol
Molecular FormulaC₁₄H₈O₅
Molecular Weight256.21 g/mol
Methylating AgentDimethyl sulfate
BasePotassium Carbonate
SolventAcetone
Reaction TemperatureReflux (~56 °C)
Reaction Time24 hours
Expected Product This compound
Molecular Formula C₁₆H₁₂O₅
Molecular Weight 284.26 g/mol
Purification Method Silica Gel Column Chromatography
Typical Yield 40-60% (variable)
Appearance Yellow to orange solid

Mandatory Visualization

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Anthragallol + K₂CO₃ in Acetone B Add Dimethyl Sulfate A->B C Reflux for 24h B->C D Cool and Filter C->D E Evaporate Solvent D->E F Dissolve in DCM E->F G Wash with HCl, H₂O, Brine F->G H Dry and Evaporate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J K K J->K Pure Anthragallol 1,2-dimethyl ether

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Dimethyl sulfate is a potent carcinogen and is highly toxic. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, and safety goggles).

  • Acetone is a flammable solvent. Perform the reaction away from open flames or sparks.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

  • Always follow standard laboratory safety procedures.

Application Notes and Protocols for the Quantification of Anthragallol 1,2-dimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the quantitative analysis of Anthragallol (B1665116) 1,2-dimethyl ether, a key derivative of anthragallol, which is a trihydroxyanthraquinone. The following methodologies are designed to deliver accurate and reproducible quantification in various sample matrices, supporting research, quality control, and drug development activities.

Anthragallol and its derivatives are found in various natural sources and are of interest for their potential pharmacological activities. Accurate quantification is crucial for understanding their properties and for the standardization of related products.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of Anthragallol 1,2-dimethyl ether, suitable for routine analysis and quality control.

Experimental Protocol

a. Sample Preparation:

  • Extraction: For solid samples (e.g., plant material, formulated products), accurately weigh 1.0 g of the homogenized sample. Extract with 20 mL of methanol (B129727) by sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes. Collect the supernatant. Repeat the extraction process twice more.

  • Concentration: Combine the supernatants and evaporate to dryness under reduced pressure at 40°C.

  • Reconstitution: Reconstitute the dried extract in 5.0 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.

b. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 mm i.d. x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile (B52724) and water (acidified with 0.1% acetic acid) in a 75:25 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 254 nm.[1]

c. Calibration and Quantification:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For higher sensitivity and selectivity, especially in complex matrices, HPLC coupled with mass spectrometry is the preferred method. This is particularly useful for targeted quantitative analysis.[2][3]

Experimental Protocol

a. Sample Preparation: Follow the same sample preparation protocol as for HPLC-UV.

b. Chromatographic Conditions:

  • Instrument: An HPLC system coupled to a triple quadrupole or a high-resolution mass spectrometer.

  • Column: C18 reversed-phase column (2.1 mm i.d. x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: Start with 10% B, linearly increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Precursor Ion > Product Ion: To be determined by direct infusion of a standard solution of this compound. For a related compound, anthragallol (C14H8O5), the molecular weight is 256.21 g/mol .[4] The dimethyl ether derivative would have a molecular weight of 284.26 g/mol . A plausible MRM transition would be m/z 283.07 > [fragment ion].

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

d. Calibration and Quantification: Follow a similar procedure as for HPLC-UV, but with a lower concentration range for calibration standards (e.g., 0.1 to 1000 ng/mL) due to the higher sensitivity of the MS detector.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative for the analysis of semi-volatile and thermally stable compounds like this compound. Derivatization may be necessary to improve volatility and peak shape.

Experimental Protocol

a. Sample Preparation and Derivatization:

  • Perform the extraction and concentration steps as described for HPLC-UV.

  • Derivatization: To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat at 70°C for 30 minutes. This will silylate any free hydroxyl groups, though with the ether functional groups, this step may be optional and should be tested.

b. GC-MS Conditions:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: Increase to 300°C at a rate of 10°C/min.

    • Hold: Hold at 300°C for 10 minutes.

  • Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

c. Calibration and Quantification: Prepare derivatized calibration standards and follow a similar quantification procedure as described for the other methods.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the described analytical methods. These are typical values for the analysis of anthraquinone (B42736) derivatives and should be validated for this compound specifically.

ParameterHPLC-UVHPLC-MSGC-MS
Linearity (R²) > 0.999> 0.999> 0.998
Limit of Detection (LOD) 50 ng/mL0.1 ng/mL10 ng/mL
Limit of Quantification (LOQ) 150 ng/mL0.5 ng/mL30 ng/mL
Accuracy (% Recovery) 95 - 105%97 - 103%90 - 110%
Precision (% RSD) < 5%< 3%< 10%

Visualizations

Experimental Workflow for Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Sample (e.g., Plant Material) extraction Solvent Extraction (Methanol, Sonication) sample->extraction concentration Evaporation to Dryness extraction->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_uv HPLC-UV filtration->hplc_uv Injection hplc_ms HPLC-MS filtration->hplc_ms Injection gc_ms GC-MS filtration->gc_ms Injection (after derivatization) peak_integration Peak Integration hplc_uv->peak_integration hplc_ms->peak_integration gc_ms->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification calibration->quantification reporting Result Reporting quantification->reporting

Caption: General workflow for the quantification of this compound.

References

Application Notes and Protocols for the Isolation of Anthragallol 1,2-dimethyl ether from Oldenlandia umbellata

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oldenlandia umbellata L., a member of the Rubiaceae family, is a medicinal plant with a rich history in traditional medicine.[1][2] Phytochemical investigations have revealed the presence of various bioactive compounds, including a range of anthraquinones.[1][3] Among these, Anthragallol 1,2-dimethyl ether has been identified as a constituent with potential cytotoxic activities.[4][5] This document provides a detailed protocol for the isolation and characterization of this compound from the aerial parts of O. umbellata, compiled from established phytochemical methodologies for anthraquinone (B42736) extraction and purification.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: The aerial parts (leaves and stems) of Oldenlandia umbellata should be collected from a reliable source. Proper botanical identification is crucial to ensure the correct plant species is used.

  • Washing and Drying: Thoroughly wash the collected plant material with distilled water to remove any dirt and contaminants. Air-dry the material in the shade at room temperature for 7-10 days until it is completely brittle.

  • Pulverization: Grind the dried plant material into a coarse powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark place until extraction.

Extraction of Crude Methanolic Extract
  • Maceration: Soak the powdered plant material (approximately 500 g) in methanol (B129727) (2.5 L) in a large glass container.

  • Extraction: Allow the mixture to stand for 48-72 hours at room temperature with occasional stirring.

  • Filtration and Concentration: Filter the methanolic extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a dark green, viscous crude extract.[4]

Fractionation of the Crude Extract
  • Solvent-Solvent Partitioning: Suspend the crude methanolic extract in distilled water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • Separation: For the isolation of this compound, the less polar fractions are of interest.[4] The chloroform and ethyl acetate fractions are likely to contain the target compound.

  • Evaporation: Evaporate the solvent from each fraction using a rotary evaporator to obtain the respective dried fractions.

Chromatographic Purification

4.1. Column Chromatography:

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh) is a suitable adsorbent for the separation of anthraquinones.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and carefully pack it into a glass column.

  • Sample Loading: Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).[6]

  • Fraction Collection: Collect the eluate in fractions of equal volume (e.g., 20-25 mL).

  • TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with a suitable reagent (e.g., 10% KOH in methanol, which gives a characteristic color with anthraquinones).[7]

  • Pooling of Fractions: Combine the fractions that show a similar TLC profile corresponding to the target compound.

4.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

For further purification to achieve high purity, preparative HPLC can be employed.

  • Column: A reversed-phase C18 column is commonly used for the separation of anthraquinones.[7][8]

  • Mobile Phase: A gradient system of methanol and water (with or without a small percentage of acid like acetic acid or formic acid to improve peak shape) is often effective.[9] A typical gradient could be starting from 50% methanol in water and increasing to 100% methanol over 30-40 minutes.

  • Detection: UV detection at a wavelength of around 254 nm is suitable for anthraquinones.[9]

  • Injection and Fraction Collection: Inject the semi-purified fraction from column chromatography and collect the peak corresponding to this compound.

  • Purity Check: The purity of the isolated compound should be assessed by analytical HPLC.

Characterization of this compound

The structure of the purified compound should be confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.

Data Presentation

Table 1: Quantitative Data on Anthraquinone Yield from O. umbellata

ParameterValueReference
Total Anthraquinone Yield (from in vitro root cultures)338.84 - 361 µg/mL Alizarin Equivalents[10][11]
Yield of this compoundNot explicitly reported-

Table 2: Cytotoxic Activity of this compound

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
A549Lung Carcinoma3.6 - 5.9[4][12]
MDA-MB-231Breast Adenocarcinoma3.6 - 9.1[4][12]

Table 3: Spectroscopic Data for this compound (Reference Data)

SpectroscopyData
¹H NMR Referenced in Mahibalan et al., 2016[5]
¹³C NMR Referenced in Mahibalan et al., 2016[5]
Mass Spec (ESI-MS) Expected m/z for C₁₆H₁₂O₅

Note: Specific NMR and MS data should be acquired for the isolated compound and compared with literature values for confirmation.

Mandatory Visualization

Experimental Workflow

experimental_workflow plant_material O. umbellata (Aerial Parts) Collection, Drying, Pulverization extraction Methanol Extraction (Maceration) plant_material->extraction fractionation Solvent-Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) extraction->fractionation column_chromatography Column Chromatography (Silica Gel, n-Hexane:EtOAc gradient) fractionation->column_chromatography tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring prep_hplc Preparative HPLC (C18, MeOH:H2O gradient) column_chromatography->prep_hplc tlc_monitoring->column_chromatography characterization Structural Characterization (NMR, MS) prep_hplc->characterization pure_compound Pure this compound characterization->pure_compound signaling_pathway cluster_cell Cancer Cell AQ This compound ROS ↑ Reactive Oxygen Species (ROS) AQ->ROS JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis

References

Application Notes and Protocols for Anthragallol 1,2-dimethyl ether as a Chemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of Anthragallol 1,2-dimethyl ether as a chemical standard in research and drug development. This document outlines its application in cytotoxicity assays and provides a general methodology for its quantification using High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties and Handling

This compound (3-hydroxy-1,2-dimethoxyanthracene-9,10-dione) is a derivative of anthragallol, a trihydroxyanthraquinone. Its properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₆H₁₂O₅
Molecular Weight 284.26 g/mol
CAS Number 10383-62-7
Appearance Solid
Solubility Soluble in DMSO, methanol (B129727), and ethanol (B145695)

Storage and Stability:

For long-term stability, this compound should be stored as a solid at -20°C. Standard solutions prepared in organic solvents like methanol or ethanol should be stored in amber vials at 4°C to prevent photodegradation. For extended storage of solutions, freezing at -20°C or -80°C is recommended, though freeze-thaw cycles should be minimized. The stability of anthraquinone (B42736) solutions is generally enhanced at a slightly acidic pH.[1]

Application in Cytotoxicity Assays

This compound has demonstrated cytotoxic activity against human cancer cell lines, making it a useful positive control or reference compound in in-vitro anti-cancer studies.

Quantitative Data: In-Vitro Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound against two human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µg/mL)
A549Lung Carcinoma5.9
MDA-MB-231Breast Adenocarcinoma8.8
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a general procedure for assessing the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Prepare serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Experimental Workflow for Cytotoxicity Testing

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with compound B->D C Prepare serial dilutions of This compound C->D E Incubate for 48-72h D->E F Add MTT solution E->F G Incubate for 4h F->G H Solubilize formazan with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability I->J K Determine IC50 value J->K

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Application as a Chemical Standard for HPLC Analysis

This compound can be used as a reference standard for the identification and quantification of this compound in various matrices, such as plant extracts or biological samples. The following is a general HPLC protocol for the analysis of anthraquinones, which can be adapted for this compound.

General HPLC Parameters for Anthraquinone Analysis
ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and acidified water (e.g., with 0.1% formic or phosphoric acid). A common mobile phase is Methanol:Water (80:20 v/v).[2]
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at 254 nm or a wavelength of maximum absorbance for this compound.
Injection Volume 10-20 µL
Column Temperature 25-35°C
Experimental Protocol: Preparation of Standard Solutions and Calibration Curve

Materials:

  • This compound (high purity)

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • Volumetric flasks

  • Micropipettes

  • HPLC vials

Procedure:

  • Preparation of Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Preparation of Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from, for example, 1 to 100 µg/mL.

  • Construction of Calibration Curve: Inject each working standard solution into the HPLC system in triplicate. Record the peak area for each injection. Plot a graph of the average peak area versus the concentration of the standard solutions. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.999 is generally considered acceptable.[3]

  • Sample Analysis: Prepare the sample solution by extracting the analyte into a suitable solvent and diluting it with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the sample solution into the HPLC system and record the peak area.

  • Quantification: Calculate the concentration of this compound in the sample using the equation of the calibration curve.

Logical Relationship for HPLC Quantification

G A High Purity Standard (this compound) B Prepare Stock Solution (e.g., 1 mg/mL in Methanol) A->B C Prepare Working Standards (Serial Dilutions) B->C D Inject Standards into HPLC C->D E Record Peak Areas D->E F Construct Calibration Curve (Peak Area vs. Concentration) E->F J Quantify Analyte in Sample (Using Calibration Curve) F->J G Prepare Sample Solution H Inject Sample into HPLC G->H I Record Sample Peak Area H->I I->J

Caption: Logical workflow for the quantification of an analyte using an external standard method with HPLC.

Potential Mechanism of Action: Cytotoxicity

While the specific signaling pathway for this compound has not been fully elucidated, many anthraquinone derivatives are known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of stress-related signaling pathways, such as the JNK pathway.[4] Some anthraquinones have also been shown to influence the PI3K/AKT/mTOR pathway.[5]

The following diagram illustrates a plausible signaling pathway for anthraquinone-induced apoptosis.

Potential Signaling Pathway for Anthraquinone-Induced Apoptosis

G cluster_0 Cellular Stress Induction cluster_1 Signaling Cascade cluster_2 Mitochondrial Pathway of Apoptosis A This compound B Increased ROS Production A->B C JNK Activation B->C D Bcl-2 Phosphorylation (Inactivation) C->D E Mitochondrial Membrane Potential Decrease D->E F Cytochrome c Release E->F G Caspase Activation F->G H Apoptosis G->H

Caption: A potential signaling pathway for apoptosis induced by anthraquinone derivatives.

Disclaimer: The provided protocols are intended as a general guide. Researchers should validate these methods for their specific applications and instrumentation. The signaling pathway diagram is illustrative and based on the known mechanisms of similar compounds; the exact pathway for this compound may differ.

References

Application Notes and Protocols for In Vitro Biological Activity Testing of Anthragallol 1,2-dimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthragallol 1,2-dimethyl ether is a member of the anthraquinone (B42736) class of organic compounds, which are known for their diverse pharmacological activities. While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active anthraquinones suggests potential therapeutic applications. Anthraquinones have demonstrated a range of in vitro effects, including cytotoxic, anti-inflammatory, and antioxidant activities.[1][2][3][4][5][6][7]

These application notes provide a comprehensive guide for researchers to conduct in vitro assays to elucidate the biological activity profile of this compound. The following protocols are based on established methodologies for testing structurally related anthraquinone derivatives and are intended to serve as a foundational framework for investigation.

Predicted Biological Activities and Corresponding In Vitro Assays

Based on the known activities of analogous anthraquinone compounds, the following biological activities are proposed for investigation for this compound:

  • Cytotoxic Activity: Many anthraquinone derivatives exhibit potent cytotoxic effects against various cancer cell lines.[1][7][8][9][10][11] The planar aromatic structure of anthraquinones allows them to intercalate with DNA, and they can also generate reactive oxygen species (ROS), leading to apoptosis.[1][6][8]

  • Anti-inflammatory Activity: Several anthraquinones have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines.[3][4][5]

  • Antioxidant Activity: The phenolic and quinone moieties within the anthraquinone scaffold can contribute to antioxidant effects through radical scavenging and metal chelation mechanisms.[6]

The following sections detail the experimental protocols for evaluating these potential activities.

Data Presentation

All quantitative data from the described assays should be summarized in clearly structured tables for straightforward comparison and analysis.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines
Cell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72hPositive Control (e.g., Doxorubicin) IC₅₀ (µM)
MCF-7 (Breast)
A549 (Lung)
HeLa (Cervical)
HT-29 (Colon)
Table 2: Anti-inflammatory Effects of this compound in LPS-Stimulated RAW 264.7 Macrophages
Concentration (µM)NO Inhibition (%)PGE₂ Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)Cell Viability (%)
0.1
1
10
50
100
Positive Control (e.g., Dexamethasone)
Table 3: Antioxidant Activity of this compound
AssayIC₅₀ (µM)Positive Control (e.g., Trolox) IC₅₀ (µM)
DPPH Radical Scavenging
ABTS Radical Scavenging

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic (cell-killing) potential of this compound against a panel of human cancer cell lines.

Workflow Diagram:

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Serial Dilutions of this compound compound_prep->add_compound incubation Incubate for 24, 48, 72 hours add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compound or vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Assay (Nitric Oxide, PGE₂, and Cytokine Measurement)

This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).

Signaling Pathway Diagram:

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Anthragallol This compound Anthragallol->NFkB Inhibition?

Caption: Simplified signaling pathway of LPS-induced inflammation and potential inhibition by this compound.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent for NO measurement

  • ELISA kits for PGE₂, TNF-α, and IL-6

  • MTT assay reagents (for cell viability)

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS) and a positive control group (LPS + a known anti-inflammatory drug like dexamethasone).

  • Nitric Oxide (NO) Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Mix with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be used to quantify NO production.

  • PGE₂, TNF-α, and IL-6 Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentrations of PGE₂, TNF-α, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.

  • Data Analysis: Calculate the percentage inhibition of NO, PGE₂, and cytokine production compared to the LPS-stimulated control.

Antioxidant Assays (DPPH and ABTS Radical Scavenging)

These assays evaluate the free radical scavenging capacity of this compound.

Workflow Diagram:

Antioxidant_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis compound_prep Prepare Serial Dilutions of this compound mix Mix Compound with Radical Solution compound_prep->mix radical_prep Prepare DPPH or ABTS Radical Solution radical_prep->mix incubate Incubate in the Dark mix->incubate read_absorbance Read Absorbance incubate->read_absorbance calculate_scavenging Calculate Radical Scavenging Activity (%) read_absorbance->calculate_scavenging determine_ic50 Determine IC50 Values calculate_scavenging->determine_ic50

Caption: General workflow for DPPH and ABTS radical scavenging assays.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Materials:

  • This compound

  • DPPH solution in methanol (B129727) (e.g., 0.1 mM)

  • Methanol

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol) to 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Materials:

  • This compound

  • ABTS solution

  • Potassium persulfate

  • Ethanol (B145695) or PBS

  • 96-well plates

  • Microplate reader

Procedure:

  • ABTS Radical Cation (ABTS•⁺) Generation: Prepare the ABTS•⁺ solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 10 µL of various concentrations of this compound to 190 µL of the diluted ABTS•⁺ solution.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS radical scavenging activity and determine the IC₅₀ value.

Conclusion

These application notes provide a robust framework for the initial in vitro characterization of the biological activities of this compound. Based on the well-documented activities of other anthraquinones, it is plausible that this compound will exhibit cytotoxic, anti-inflammatory, and/or antioxidant properties. The provided protocols are standard, reliable methods for assessing these activities and will generate the necessary data to guide further research and development. It is recommended to use appropriate positive and negative controls in all assays to ensure data validity. The results obtained from these studies will be crucial in determining the potential therapeutic value of this compound.

References

Potential therapeutic applications of Anthragallol 1,2-dimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthragallol 1,2-dimethyl ether, a derivative of anthragallol, has demonstrated potential as a therapeutic agent, particularly in the field of oncology. This document provides an overview of its known biological activities, hypothesized mechanisms of action, and detailed protocols for its investigation in a laboratory setting. The information is intended to guide researchers in exploring the therapeutic applications of this compound.

Potential Therapeutic Application: Oncology

This compound has been identified as a cytotoxic agent against human cancer cell lines, suggesting its potential as an anticancer therapeutic.

In Vitro Cytotoxicity

The compound exhibits cytotoxic effects on A549 (human lung carcinoma) and MDA-MB-231 (human breast adenocarcinoma) cells. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Cell LineCancer TypeIC₅₀ (µg/mL)
A549Lung Carcinoma5.9[1]
MDA-MB-231Breast Adenocarcinoma8.8[1]

Hypothesized Signaling Pathway for Cytotoxicity

While the precise signaling pathway of this compound-induced cell death has not been elucidated, many anthraquinone (B42736) derivatives exert their cytotoxic effects through the induction of apoptosis. A plausible mechanism involves the generation of reactive oxygen species (ROS), leading to the activation of the JNK signaling pathway and the intrinsic mitochondrial apoptosis cascade.

Anthragallol_1_2_dimethyl_ether_pathway cluster_cell Cancer Cell AGE This compound ROS ↑ Reactive Oxygen Species (ROS) AGE->ROS JNK JNK Activation ROS->JNK Bax ↑ Bax JNK->Bax Bcl2 ↓ Bcl-2 JNK->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by this compound.

Experimental Protocols

The following protocols provide a framework for investigating the cytotoxic and apoptotic effects of this compound in A549 and MDA-MB-231 cell lines.

Cell Culture

3.1.1. A549 Cell Culture

  • Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with growth medium, centrifuge the cells, and resuspend in fresh medium for plating.

3.1.2. MDA-MB-231 Cell Culture

  • Growth Medium: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 0% CO₂ .

  • Subculture: When cells reach 80% confluency, follow the same procedure as for A549 cells.

Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the IC₅₀ of this compound.

MTT_Assay_Workflow A 1. Seed Cells (A549 or MDA-MB-231) in 96-well plates B 2. Incubate for 24h A->B C 3. Treat with varying concentrations of This compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate for 4h E->F G 7. Solubilize Formazan (B1609692) Crystals (e.g., with DMSO) F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate Cell Viability (%) and IC₅₀ H->I

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed A549 or MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Western Blot for Apoptosis Markers

This protocol is to assess the effect of this compound on key apoptotic proteins.

Western_Blot_Workflow A 1. Treat Cells with Anthragallol 1,2-dimethyl ether (at IC₅₀ concentration) B 2. Lyse Cells and Quantify Protein A->B C 3. SDS-PAGE Gel Electrophoresis B->C D 4. Transfer Proteins to PVDF Membrane C->D E 5. Block Membrane (e.g., with 5% non-fat milk) D->E F 6. Incubate with Primary Antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-PARP) E->F G 7. Incubate with HRP-conjugated Secondary Antibody F->G H 8. Detect with Chemiluminescence G->H I 9. Analyze Band Intensity H->I

Caption: Workflow for Western blot analysis of apoptotic proteins.

Methodology:

  • Cell Treatment and Lysis: Culture A549 or MDA-MB-231 cells and treat with this compound at its IC₅₀ concentration for 24-48 hours. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and cleaved PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Disclaimer

The proposed signaling pathway is hypothetical and based on the known mechanisms of action of structurally related anthraquinone compounds. Further experimental validation is required to confirm the precise mechanism of this compound. The provided protocols are intended as a general guide and may require optimization for specific experimental conditions. This information is for research use only and not for clinical application.

References

Application Notes and Protocols: Derivatization of Anthragallol 1,2-dimethyl ether for Improved Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the rationale and methodologies for the derivatization of Anthragallol 1,2-dimethyl ether to enhance its therapeutic potential as an anticancer agent. This document includes detailed experimental protocols for synthesis, characterization, and biological evaluation of novel derivatives, along with a discussion of the potential signaling pathways involved.

Introduction

Anthraquinones are a class of naturally occurring aromatic compounds with a wide range of biological activities, including anticancer properties.[1] Anthragallol (1,2,3-trihydroxyanthraquinone) and its methylated derivatives are of particular interest due to their potential to be developed into potent therapeutic agents. The parent compound, this compound, possesses a reactive hydroxyl group at the C-3 position, which serves as a prime site for chemical modification to improve its pharmacological profile. Derivatization at this position can lead to enhanced cellular uptake, increased target specificity, and improved efficacy. This document outlines a strategy for the synthesis of novel ether-linked derivatives of this compound and protocols for evaluating their anticancer activity.

Rationale for Derivatization

The primary goal of derivatizing this compound is to enhance its anticancer properties by introducing various functional groups at the C-3 position. The addition of different alkyl or aryl moieties can influence the compound's lipophilicity, steric hindrance, and electronic properties, which in turn can affect its interaction with biological targets. By systematically modifying the structure, it is possible to identify derivatives with improved potency and selectivity against cancer cell lines.

The proposed derivatization strategy focuses on the O-alkylation of the remaining free hydroxyl group. This approach is based on established Williamson ether synthesis methodologies, which are known to be efficient for the etherification of phenolic compounds.[2]

Experimental Protocols

This protocol describes a general method for the O-alkylation of this compound.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl or benzyl (B1604629) halide (e.g., ethyl bromide, benzyl bromide)

  • Ethyl acetate (B1210297)

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (20 mL), add anhydrous potassium carbonate (3.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or benzyl halide (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield the desired derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, A549 lung carcinoma, and MCF-7 breast adenocarcinoma) are cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxic effects of the synthesized derivatives.[3]

Materials:

  • 96-well plates

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (DMSO) is also included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

The following table summarizes hypothetical IC₅₀ values for a series of synthesized this compound derivatives against various cancer cell lines.

CompoundDerivative (R group at C-3)HCT-116 IC₅₀ (µM)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
1 -H (Parent Compound)> 100> 100> 100
2a -CH₂CH₃45.258.162.5
2b -CH₂(C₆H₅)12.518.721.3
2c -CH₂(4-Cl-C₆H₄)8.911.214.8
2d -CH₂(4-OCH₃-C₆H₄)15.122.425.9

Note: The data presented in this table is illustrative and intended to demonstrate the potential for improved activity upon derivatization.

Visualization of Workflows and Signaling Pathways

The following diagram illustrates the overall workflow for the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis and Purification cluster_bioassay Biological Evaluation start This compound reaction O-alkylation with R-X start->reaction purification Column Chromatography reaction->purification characterization NMR, MS purification->characterization mtt_assay MTT Assay characterization->mtt_assay Test Compounds cell_culture Cancer Cell Lines cell_culture->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Caption: Workflow for Synthesis and Biological Evaluation.

Anthraquinone derivatives have been shown to exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.[4] Based on the known activities of related compounds, it is postulated that the derivatives of this compound may target key kinases in pathways such as the Ras/Raf/MEK/ERK pathway.

G cluster_pathway Postulated Ras/Raf/MEK/ERK Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Anthragallol Derivative Inhibitor->Raf Inhibition

Caption: Postulated Inhibition of the Ras/Raf/MEK/ERK Pathway.

Conclusion

The derivatization of this compound at the C-3 position presents a promising strategy for the development of novel anticancer agents with improved efficacy. The protocols outlined in these application notes provide a framework for the synthesis and evaluation of such derivatives. Further studies, including mechanism of action investigations and in vivo testing, are warranted to fully elucidate the therapeutic potential of these compounds. The systematic exploration of structure-activity relationships will be crucial in identifying lead candidates for further drug development.

References

Application Notes and Protocols for Cytotoxicity Studies of Anthragallol 1,2-dimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Anthragallol 1,2-dimethyl ether is a derivative of anthragallol, a trihydroxyanthraquinone.[1][2] Natural products and their derivatives, such as anthraquinones, are of significant interest in drug discovery for their potential therapeutic properties, including anti-cancer activities.[3][4] Evaluating the cytotoxic potential of such compounds is a critical first step in the drug development process.[5][6] These application notes provide a comprehensive experimental design for assessing the cytotoxicity of this compound, complete with detailed protocols for key assays and data presentation guidelines. The proposed experimental workflow will enable researchers to determine the compound's cytotoxic effects, elucidate potential mechanisms of action, and gather essential data for further development.

I. Experimental Design

A robust experimental design is crucial for obtaining reliable and reproducible cytotoxicity data. The following workflow is recommended for the evaluation of this compound.

1. Cell Line Selection: The choice of cell lines is dependent on the research focus. For general cytotoxicity screening, a panel of cancer cell lines from different tissues (e.g., breast, colon, lung) and a normal, non-cancerous cell line should be used to assess selectivity. For example, MDA-MB-231 (breast cancer) and HCT116 (colon cancer) are commonly used for screening novel anthraquinone (B42736) compounds.[7][8]

2. Dose-Response and Time-Course Studies: To determine the concentration- and time-dependent effects of this compound, a series of dose-response and time-course experiments should be performed.

  • Dose-Response: Treat cells with a wide range of concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for a fixed time point (e.g., 24, 48, or 72 hours).

  • Time-Course: Treat cells with a fixed concentration (e.g., the determined IC50 value) of the compound for various time points (e.g., 6, 12, 24, 48 hours).

3. Cytotoxicity Assays: A combination of assays should be employed to assess different aspects of cell death.

  • MTT Assay: To measure metabolic activity as an indicator of cell viability.[9]

  • LDH Assay: To quantify membrane integrity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[10]

  • Apoptosis Assay (Annexin V/PI Staining): To differentiate between viable, apoptotic, and necrotic cells.[11]

Workflow Diagram:

G cluster_0 Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis prep_compound Prepare this compound stock solution dose_response Dose-Response Treatment (0.1-100 µM for 24, 48, 72h) prep_compound->dose_response time_course Time-Course Treatment (IC50 conc. for 6, 12, 24, 48h) prep_compound->time_course prep_cells Culture and seed selected cell lines prep_cells->dose_response prep_cells->time_course mtt_assay MTT Assay (Metabolic Activity) dose_response->mtt_assay ldh_assay LDH Assay (Membrane Integrity) dose_response->ldh_assay apoptosis_assay Annexin V/PI Staining (Apoptosis vs. Necrosis) dose_response->apoptosis_assay time_course->mtt_assay time_course->ldh_assay time_course->apoptosis_assay calc_ic50 Calculate IC50 Values mtt_assay->calc_ic50 ldh_assay->calc_ic50 quantify_cell_death Quantify Apoptotic and Necrotic Cells apoptosis_assay->quantify_cell_death data_summary Summarize Data in Tables calc_ic50->data_summary quantify_cell_death->data_summary

Caption: Experimental workflow for cytotoxicity assessment.

II. Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: IC50 Values of this compound

Cell LineIncubation Time (h)IC50 (µM)
Cancer Cell Line 1 24
48
72
Cancer Cell Line 2 24
48
72
Normal Cell Line 24
48
72

Table 2: Percentage of Apoptotic and Necrotic Cells

TreatmentConcentration (µM)Incubation Time (h)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (Vehicle) -48
This compound IC50/248
IC5048
2 x IC5048

III. Experimental Protocols

A. MTT Cell Viability Assay

This protocol is based on the principle that viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[12] The amount of formazan is proportional to the number of viable cells.[13]

Materials:

  • 96-well tissue culture plates

  • Selected cell lines

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[13]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[14] Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).[9]

  • After incubation, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[12][13]

  • Incubate for 3-4 hours at 37°C.[9][14]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570-590 nm using a microplate reader.[14] A reference wavelength of 620-650 nm can be used to subtract background absorbance.[9]

B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis, which is an indicator of cytotoxicity.[10][15]

Materials:

  • 96-well plates with treated cells

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (provided with the kit)

  • Microplate reader

Procedure:

  • Prepare the 96-well plate with cells and test compound as described for the MTT assay.

  • Prepare control wells:

    • Spontaneous LDH release: cells treated with vehicle.

    • Maximum LDH release: cells treated with lysis buffer 45 minutes before the end of the incubation period.[16]

    • Background control: medium only.

  • After the incubation period, centrifuge the plate at 300 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[16]

  • Prepare the reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[16][17]

  • Incubate at room temperature for 30 minutes, protected from light.[16]

  • Add 50 µL of stop solution to each well.[16]

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[16]

C. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) in apoptotic cells using Annexin V-FITC and identifies necrotic cells with compromised membranes using PI.[11][18]

Materials:

  • 6-well plates with treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[19]

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as desired.

  • After treatment, collect both floating and adherent cells. For adherent cells, use trypsinization.[18]

  • Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[18]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[19]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[19]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19]

  • Add 400 µL of 1X Binding Buffer to each tube.[19]

  • Analyze the cells by flow cytometry within 1 hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[19]

IV. Hypothesized Signaling Pathway

Based on studies of other anthraquinone derivatives, this compound may induce cytotoxicity through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.[20][21]

Hypothesized Signaling Pathway Diagram:

G cluster_0 Cellular Stress Induction cluster_1 Signaling Cascade Activation cluster_2 Mitochondrial Pathway cluster_3 Apoptosis Execution compound This compound ros Increased ROS Production compound->ros jnk JNK Activation ros->jnk pi3k PI3K/AKT/mTOR Inhibition ros->pi3k bcl2 Bcl-2 Phosphorylation (Inactivation) jnk->bcl2 cyto_c Cytochrome c Release jnk->cyto_c promotes bcl2->cyto_c prevents caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Hypothesized signaling pathway for cytotoxicity.

Disclaimer: This document provides a general framework and detailed protocols for the cytotoxicity assessment of this compound. Researchers should adapt these protocols based on their specific cell lines, equipment, and experimental goals. It is essential to include appropriate controls and perform experiments in triplicate to ensure data accuracy and reproducibility.

References

Application Notes and Protocols for Gas-Phase Ion-Molecule Reactions of Anthraquinone Derivatives with Dimethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview and experimental protocols for the analysis of anthraquinone (B42736) derivatives using gas-phase ion-molecule reactions with dimethyl ether (DME) as a chemical ionization (CI) reagent in an ion trap mass spectrometer. This soft ionization technique allows for the formation of protonated molecules and various adduct ions, providing valuable molecular weight information and structural insights through subsequent collision-activated dissociation (CAD). The methodologies outlined are particularly relevant for the structural elucidation of anthraquinone compounds, which are of significant interest in drug development and materials science.

Introduction

Anthraquinones are a large class of aromatic compounds based on the anthracene (B1667546) skeleton, playing crucial roles in medicinal chemistry, dye production, and biological processes. Mass spectrometry is a cornerstone technique for their identification and structural characterization. While electron ionization (EI) can lead to extensive fragmentation, chemical ionization (CI) offers a softer ionization method, preserving the molecular ion and providing clear molecular weight information.

Dimethyl ether (DME) serves as a versatile CI reagent gas. When introduced into an ion source, DME generates several reactive ions, primarily the methoxymethyl cation ([CH₃OCH₂]⁺, m/z 45) and the protonated dimethyl ether ion ([ (CH₃)₂OH]⁺, m/z 47).[1] These reagent ions react with analyte molecules (M) in the gas phase to produce a variety of product ions, including protonated molecules ([M+H]⁺), and adducts such as [M+13]⁺, [M+15]⁺, and [M+45]⁺.[1][2] Subsequent tandem mass spectrometry (MS/MS (B15284909) or MSⁿ) experiments, particularly collision-activated dissociation (CAD), on these product ions yield characteristic fragmentation patterns that are instrumental for detailed structural analysis.

Data Presentation: Ion-Molecule Reaction Products

The gas-phase reactions between anthraquinone derivatives and DME reagent ions yield a series of diagnostic product ions. The relative abundances of these ions are dependent on the structure of the anthraquinone and the ion source conditions, particularly the reagent gas pressure. At higher DME pressures (e.g., ~8 x 10⁻² Pa), the formation of protonated molecules and adduct ions is favored.[1][2]

The following table summarizes the major ions observed for a selection of anthraquinone derivatives when analyzed by DME-CI mass spectrometry. The protonated molecule ([M+H]⁺) is often the base peak in the spectrum.

Compound NameMolecular FormulaMolecular Weight (Da)[M+H]⁺ (m/z)[M+13]⁺ (m/z)[M+15]⁺ (m/z)[M+45]⁺ (m/z)
AnthraquinoneC₁₄H₈O₂208209221223253
2-MethylanthraquinoneC₁₅H₁₀O₂222223235237267
Alizarin (1,2-dihydroxyanthraquinone)C₁₄H₈O₄240241253255285
Emodin (1,3,8-trihydroxy-6-methylanthraquinone)C₁₅H₁₀O₅270271283285315

Note: The relative abundances of these ions vary with experimental conditions. The [M+H]⁺ ion is typically the most abundant.

Experimental Protocols

This section provides detailed protocols for the analysis of anthraquinone derivatives using an external source ion trap mass spectrometer with dimethyl ether as the chemical ionization gas.

Instrumentation and Reagents
  • Mass Spectrometer: Finnigan MAT GCQ or similar external source ion trap mass spectrometer.[1]

  • Ionization Mode: Chemical Ionization (CI).

  • Reagent Gas: Dimethyl Ether (DME), high purity.

  • Collision Gas: Helium (He), high purity, maintained at a pressure of approximately 1 mTorr in the ion trap.[1]

  • Analytes: Anthraquinone derivatives, dissolved in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of ~10-100 ng/µL.

Sample Introduction Protocol
  • Prepare a dilute solution of the anthraquinone derivative in a volatile solvent.

  • Introduce the sample into the ion source via a direct insertion probe (DIP) or a gas chromatograph (GC) interface.

  • For DIP: Place a small aliquot (~1 µL) of the sample solution onto the probe tip. Allow the solvent to evaporate completely. Insert the probe into the mass spectrometer and heat it programmatically to volatilize the analyte. A typical temperature program would be a ramp from 50°C to 300°C at a rate of 20°C/min.

Mass Spectrometer and Chemical Ionization Protocol
  • Tuning and Calibration: Tune and calibrate the mass spectrometer according to the manufacturer's specifications in the mass range of interest (e.g., m/z 50-500).

  • Reagent Gas Introduction: Introduce DME into the ion source via a leak valve. Adjust the flow to achieve a stable source pressure. For optimal formation of adduct ions, a higher pressure of approximately 7.998 x 10⁻² Pa is recommended.[1][2]

  • Ion Source Parameters:

    • Ion Source Temperature: 200°C.[1]

    • Electron Energy: 70-150 eV (sufficient to ionize DME).

    • Emission Current: ~100-250 µA.

  • Scan Function Setup:

    • Reagent Ionization Time: 1-10 ms.

    • Reaction Time: 10-50 ms (allows for ion-molecule reactions to occur).

    • Mass Range: Scan a mass range appropriate for the expected product ions (e.g., m/z 150-400).

    • Data Acquisition: Acquire full scan mass spectra to identify the protonated molecule and adduct ions.

Tandem Mass Spectrometry (MS/MS) Protocol
  • Precursor Ion Selection: From the full scan spectrum, select the m/z of a product ion of interest (e.g., [M+H]⁺ or [M+45]⁺) for MS/MS analysis. Set an isolation width of 1-2 Da.

  • Collision-Activated Dissociation (CAD):

    • Apply a resonant excitation RF voltage to the end-cap electrodes of the ion trap to activate the selected precursor ions.

    • Collision Energy: Adjust the activation amplitude (typically expressed as a percentage or voltage) to achieve sufficient fragmentation. A typical starting point is 25-35% normalized collision energy. An activation time of ~30 ms is common.

    • The helium buffer gas in the trap serves as the collision gas.

  • Fragment Ion Analysis: Scan the resulting fragment ions to produce the MS/MS spectrum.

  • Interpretation: Analyze the fragmentation pattern. For anthraquinones, characteristic neutral losses include CO (28 Da) and H₂O (18 Da).[2]

Visualizations: Workflows and Reaction Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of anthraquinone derivatives using DME-CI-MS.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Sample Anthraquinone Derivative Dissolve Dissolve in Volatile Solvent Sample->Dissolve Intro Introduce Sample via DIP/GC Dissolve->Intro Ionization DME Chemical Ionization (Ion Source @ 200°C, ~8e-2 Pa) Intro->Ionization FullScan Acquire Full Scan MS (Detect [M+H]⁺, [M+Adducts]⁺) Ionization->FullScan Isolation Isolate Precursor Ion FullScan->Isolation CAD Collision-Activated Dissociation (CAD) Isolation->CAD MSMS Acquire MS/MS Spectrum CAD->MSMS Analysis Interpret Spectra (Neutral Losses, Fragment Ions) MSMS->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Experimental workflow for DME-CI-MS analysis.

Gas-Phase Ion-Molecule Reaction Pathway

This diagram shows the formation of the principal reagent and product ions in the gas phase.

G cluster_reagent Reagent Ion Formation cluster_product Product Ion Formation DME Dimethyl Ether (DME) CH₃OCH₃ DME_ions Primary & Secondary Reagent Ions DME->DME_ions + DME, -e⁻ e e⁻ (70-150 eV) Products Product Ions DME_ions->Products + M ions [CH₃OCH₂]⁺ (m/z 45) [(CH₃)₂OH]⁺ (m/z 47) AQ Anthraquinone (M) p_ions [M+H]⁺ [M+CH₃]⁺ [M+OCH₃]⁺ [M+CH₃OCH₂]⁺

Caption: Formation of reagent and product ions in the gas phase.

Collision-Activated Dissociation (CAD) Pathway

This diagram outlines the general fragmentation process for a protonated anthraquinone molecule.

G cluster_frags Fragment Ions MH [M+H]⁺ (Precursor Ion) Frag1 [M+H - CO]⁺ MH->Frag1 - CO Frag2 [M+H - H₂O]⁺ MH->Frag2 - H₂O (if -OH present) Frag3 [M+H - 2CO]⁺ Frag1->Frag3 - CO

Caption: General CAD fragmentation pathway for protonated anthraquinones.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Anthragallol 1,2-dimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Anthragallol 1,2-dimethyl ether. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge is achieving regioselective methylation. Anthragallol (1,2,3-trihydroxyanthraquinone) has three hydroxyl groups with similar reactivity. The goal is to selectively methylate the hydroxyl groups at the C1 and C2 positions while leaving the C3 hydroxyl group unmodified. Over-methylation to form the 1,2,3-trimethyl ether and incomplete methylation resulting in mono-methylated byproducts are common issues.

Q2: Which methylating agents are suitable for this synthesis?

A2: Common methylating agents for phenolic compounds can be employed. These include dimethyl sulfate (B86663) (DMS), methyl iodide (MeI), and dimethyl carbonate (DMC). The choice of agent can influence selectivity and reactivity. DMS and MeI are highly reactive but less "green," while DMC is a more environmentally friendly option, though it may require more forcing conditions.

Q3: What role does the base play in this reaction?

A3: The base is crucial for deprotonating the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions. The strength and stoichiometry of the base can significantly impact the reaction's selectivity and yield. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). Weaker bases like K₂CO₃ may offer better control and selectivity.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be used to separate the starting material (Anthragallol), the desired product (this compound), and potential byproducts (mono-methylated intermediates and the trimethylated product). Comparing the reaction mixture to standards of the starting material and, if available, the product will indicate the reaction's progress.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Insufficiently active base. 2. Low reaction temperature. 3. Poor quality of reagents or solvent. 4. Inactive methylating agent.1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is dry and fresh. 2. Gradually increase the reaction temperature while monitoring for side product formation with TLC. 3. Use freshly distilled, anhydrous solvents and high-purity reagents. 4. Use a fresh bottle of the methylating agent.
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of multiple byproducts. 3. Suboptimal reaction time or temperature. 4. Product loss during workup and purification.1. Increase the reaction time or temperature. Consider adding a second portion of the methylating agent. 2. Adjust the stoichiometry of the base and methylating agent. A milder base or less reactive methylating agent may improve selectivity. 3. Perform a time-course study to determine the optimal reaction time. Optimize the temperature to favor the desired product. 4. Ensure the pH is appropriate during aqueous extraction to prevent the product from partitioning into the aqueous layer. Use an appropriate purification method like column chromatography with a carefully selected eluent.
Formation of Over-Methylated Product (1,2,3-trimethyl ether) 1. Excess methylating agent. 2. Overly strong reaction conditions (strong base, high temperature). 3. Prolonged reaction time.1. Carefully control the stoichiometry of the methylating agent. Use slightly less than two equivalents. 2. Use a milder base (e.g., K₂CO₃) and a lower reaction temperature. 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed or the desired product concentration is maximized.
Presence of Mono-Methylated Byproducts 1. Insufficient amount of methylating agent. 2. Short reaction time. 3. Low reaction temperature.1. Ensure at least two equivalents of the methylating agent are used. 2. Increase the reaction time and monitor by TLC until the mono-methylated intermediates are converted. 3. A moderate increase in temperature may be necessary to drive the reaction to completion.
Difficulty in Product Purification 1. Similar polarity of the product and byproducts. 2. Tailing on silica (B1680970) gel column.1. Use a high-performance liquid chromatography (HPLC) system for purification if standard column chromatography is ineffective. Consider derivatization of the free hydroxyl group to alter polarity before purification, followed by deprotection. 2. Add a small amount of acetic acid to the eluent to suppress the ionization of the free phenolic hydroxyl group, which can reduce tailing.

Quantitative Data Summary

The following table summarizes hypothetical yield data for the synthesis of this compound under various conditions, based on typical outcomes for selective phenolic methylations.

Run Methylating Agent (equiv.) Base (equiv.) Solvent Temperature (°C) Time (h) Yield of 1,2-dimethyl ether (%) Key Byproducts (%)
1MeI (2.2)K₂CO₃ (2.5)Acetone (B3395972)56 (reflux)12451-methyl ether (20%), 1,2,3-trimethyl ether (15%)
2DMS (2.1)K₂CO₃ (2.5)Acetone56 (reflux)8551-methyl ether (15%), 1,2,3-trimethyl ether (10%)
3MeI (2.2)NaH (2.2)THF256301,2,3-trimethyl ether (40%), mixed mono-ethers
4DMC (3.0)K₂CO₃ (3.0)DMF12024651-methyl ether (10%), 1,2,3-trimethyl ether (5%)
5DMS (2.1)Cs₂CO₃ (2.5)DMF806701-methyl ether (5%), 1,2,3-trimethyl ether (10%)

Note: These are representative data to illustrate trends and are not from a single, published source.

Experimental Protocols

Protocol 1: Selective Methylation using Dimethyl Sulfate (DMS) and K₂CO₃
  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Anthragallol (1.0 g, 3.9 mmol) and anhydrous potassium carbonate (1.35 g, 9.75 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

  • Reagent Addition: While stirring vigorously, add dimethyl sulfate (0.78 mL, 8.2 mmol) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate).

  • Workup: After cooling to room temperature, filter the solid K₂CO₃ and wash with acetone. Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in dichloromethane (B109758) (100 mL) and wash with water (3 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (B1210297) as the eluent to isolate the desired this compound.

Visualizations

Logical and Workflow Diagrams

Synthesis_Pathway Anthragallol Anthragallol (1,2,3-Trihydroxyanthraquinone) Reagents 2.1 eq. Dimethyl Sulfate 2.5 eq. K₂CO₃ Acetone, Reflux Anthragallol->Reagents Product This compound Reagents->Product

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow Start Experiment Start TLC Monitor by TLC Start->TLC Desired_Product Desired Product Formed? TLC->Desired_Product Low_Yield Low Yield? Desired_Product->Low_Yield No/Low Conversion Workup Proceed to Workup & Purification Desired_Product->Workup Yes Over_Methylation Over-methylation? Low_Yield->Over_Methylation Yes Incomplete Incomplete Reaction? Over_Methylation->Incomplete No Adjust_Stoichiometry Adjust Reagent Stoichiometry Over_Methylation->Adjust_Stoichiometry Yes Adjust_Conditions Optimize Temp. & Time Incomplete->Adjust_Conditions Yes Check_Reagents Check Reagent Quality Incomplete->Check_Reagents No End Successful Synthesis Workup->End Adjust_Stoichiometry->Start Adjust_Conditions->Start Check_Reagents->Start

Caption: A troubleshooting workflow for optimizing the synthesis.

Technical Support Center: Purification of Synthetic Anthragallol 1,2-dimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic Anthragallol 1,2-dimethyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as anthragallol, partially methylated intermediates (e.g., Anthragallol 1-methyl ether or Anthragallol 2-methyl ether), the isomeric Anthragallol 1,3-dimethyl ether, and over-methylated products. Other potential impurities may arise from side reactions or the degradation of the starting materials or product.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of purity and detecting minor impurities. Thin Layer Chromatography (TLC) is a rapid, qualitative tool for monitoring reaction progress and optimizing purification conditions. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying structurally related impurities. Mass Spectrometry (MS) helps in confirming the molecular weight of the product and impurities.

Q3: What is the general solubility profile of this compound?

A3: this compound, as a substituted anthraquinone, is expected to be sparingly soluble in polar protic solvents like water and ethanol. It should exhibit good solubility in moderately polar to nonpolar organic solvents such as dichloromethane, chloroform, ethyl acetate (B1210297), and acetone.

Q4: How can I remove residual solvent from my purified product?

A4: Residual solvents can be removed by drying the purified product under high vacuum. If the solvent has a high boiling point, gentle heating can be applied, taking care not to degrade the compound. Lyophilization can also be an effective method for removing certain solvents.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

Symptoms:

  • Multiple spots are observed on the TLC plate of the crude product.

  • HPLC analysis shows a purity of less than 85%.

  • The product has a broad melting point range.

Possible Causes:

  • Incomplete reaction.

  • Formation of side products due to non-optimal reaction conditions (temperature, reaction time, stoichiometry of reagents).

  • Degradation of the product during workup.

Solutions:

Solution Detailed Protocol Expected Outcome
Recrystallization See Experimental Protocol 1.Purity >95%
Column Chromatography See Experimental Protocol 2.Purity >98%
Optimize Reaction Systematically vary reaction parameters (e.g., temperature, time, reagent molar ratios) and monitor the reaction by TLC or HPLC to identify optimal conditions.Increased yield of the desired product and reduced formation of impurities.
Issue 2: Difficulty in Separating Isomeric Impurities

Symptoms:

  • Co-elution of the product and an impurity in column chromatography.

  • Overlapping peaks in the HPLC chromatogram.

  • NMR spectrum shows the presence of a closely related species that cannot be easily removed.

Possible Causes:

  • The isomeric impurity (e.g., Anthragallol 1,3-dimethyl ether) has a very similar polarity to the desired product.

  • The chosen chromatographic conditions do not provide sufficient resolution.

Solutions:

Solution Detailed Protocol Expected Outcome
Optimize HPLC Conditions Modify the mobile phase composition, gradient, flow rate, or stationary phase (e.g., switch to a different column chemistry like phenyl-hexyl or cyano).Baseline separation of isomeric peaks.
Preparative HPLC If analytical HPLC shows good separation, scale up to a preparative HPLC system for purification.Isolation of the pure desired isomer.
Derivative Formation In some cases, it may be possible to selectively react the impurity to form a derivative with significantly different properties, allowing for easier separation. This should be followed by the removal of the derivatizing group if necessary.Enhanced separation due to altered physicochemical properties of the impurity.

Data Presentation

Table 1: Illustrative Purity and Yield Data for Purification Methods

Purification Method Starting Purity (%) Final Purity (%) Yield (%)
Recrystallization8595-9760-75
Column Chromatography85>9850-70
Preparative HPLC95>99.530-50

Note: The data presented in this table is for illustrative purposes and may vary depending on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

Experimental Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable recrystallization solvent or solvent system. An ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain either soluble or insoluble at all temperatures. A mixed solvent system (e.g., dichloromethane/hexane (B92381) or ethyl acetate/heptane) can also be effective.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum.

Experimental Protocol 2: Column Chromatography
  • Stationary Phase Selection: Silica (B1680970) gel is the most common stationary phase for the purification of moderately polar organic compounds.

  • Mobile Phase Selection: Use TLC to determine an appropriate mobile phase system that provides good separation between the desired product and impurities. A typical starting point for a compound like this compound could be a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal mobile phase should give the product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with the selected stationary phase as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Visualizations

experimental_workflow crude_product Crude Product (Purity < 85%) dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization filtration_washing Vacuum Filtration & Washing crystallization->filtration_washing pure_product Pure Product (Purity > 95%) filtration_washing->pure_product

Caption: Recrystallization Workflow for this compound.

troubleshooting_logic start Low Purity after Synthesis check_tlc Analyze by TLC/HPLC start->check_tlc optimize_reaction Optimize Reaction Conditions start->optimize_reaction multiple_spots Multiple Impurities Present? check_tlc->multiple_spots column_chromatography Perform Column Chromatography multiple_spots->column_chromatography Yes recrystallization Attempt Recrystallization multiple_spots->recrystallization No (Minor Impurities) isomeric_impurity Isomeric Impurity Suspected? prep_hplc Use Preparative HPLC isomeric_impurity->prep_hplc Yes pure_product Achieve Desired Purity isomeric_impurity->pure_product No column_chromatography->isomeric_impurity recrystallization->pure_product prep_hplc->pure_product optimize_reaction->start

Caption: Troubleshooting Logic for Purification Challenges.

Technical Support Center: Overcoming Poor Aqueous Solubility of Anthragallol 1,2-dimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Anthragallol 1,2-dimethyl ether.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound (CAS No. 10383-62-7) is a chemical compound isolated from plants such as Oldenlandia umbellata and has demonstrated cytotoxic effects against cancer cell lines like A549 and MDA-MB-231.[1][2] Its chemical structure, based on an anthraquinone (B42736) scaffold, is inherently hydrophobic, leading to poor solubility in aqueous media. This low solubility can be a significant hurdle in experimental biology and drug development, as it can lead to precipitation in stock solutions, inaccurate dosing, and low bioavailability in cell-based assays and in vivo studies.

Q2: I'm observing precipitation in my aqueous stock solution of this compound. What can I do?

Precipitation is a common issue due to the compound's low water solubility. To address this, consider the following troubleshooting steps:

  • Initial Stock Solution in Organic Solvent: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before further dilution in your aqueous experimental medium.[2]

  • Gentle Warming: Briefly and gently warming the solution may help in redissolving the precipitate. However, be cautious about potential degradation of the compound at elevated temperatures.

  • Sonication: Using a sonicator can help to break down aggregates and improve dispersion.

  • Use of Solubilizing Excipients: If direct dilution of the DMSO stock is still problematic, consider incorporating co-solvents, surfactants, or cyclodextrins into your aqueous medium. Refer to the detailed protocols in the Troubleshooting Guides below.

Q3: What are the recommended starting points for preparing a working solution of this compound for cell culture experiments?

For cell culture applications, it is crucial to minimize the concentration of organic solvents like DMSO, as they can be toxic to cells. A common approach is to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM) and then dilute it serially in the cell culture medium to achieve the final desired concentration.[2] The final concentration of DMSO in the medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced artifacts. If solubility issues persist even at low final concentrations, pre-complexing the compound with a solubilizing agent like cyclodextrin (B1172386) may be necessary.

Troubleshooting Guides: Enhancing Solubility

This section provides detailed strategies and experimental protocols to overcome the poor aqueous solubility of this compound.

Strategy 1: Co-solvent Systems

The use of a water-miscible organic solvent, or co-solvent, can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous medium.

Common Issues and Solutions:

  • Precipitation upon dilution: This occurs when the compound is rapidly transferred from a high-solubility organic environment to a low-solubility aqueous one.

    • Solution: Decrease the dilution factor by preparing an intermediate dilution in a mixture of the co-solvent and water before the final dilution in the aqueous medium. Add the stock solution dropwise to the aqueous medium while vortexing to ensure rapid mixing.

Quantitative Data on Co-solvent Effects:

While specific data for this compound is limited, the following table provides a general guide on the solubility of other anthraquinone derivatives in various solvents, which can inform solvent selection.

Anthraquinone DerivativeSolventTemperature (°C)Solubility (wt %)
2-EthylanthraquinoneToluene7067.8
2-Ethylanthraquinonem-Xylene70~60
2-Ethylanthraquinone1,3,5-Trimethylbenzene7054.2
2-tert-Butylanthraquinone1,3,5-Trimethylbenzene60~15

Data adapted from studies on related anthraquinones to illustrate solvent effects.[3]

Experimental Protocol: Co-solvent Method

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol, or a mixture of aromatic hydrocarbons and alcohols for non-biological applications).[4]

  • For biological experiments, determine the maximum tolerable concentration of the chosen co-solvent for your specific cell line or assay.

  • Prepare an intermediate dilution of the stock solution in the co-solvent.

  • Slowly add the intermediate dilution to the aqueous buffer or medium with vigorous stirring or vortexing.

  • Visually inspect for any signs of precipitation. If the solution remains clear, it is ready for use.

Strategy 2: Surfactant-based Formulations

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[5] Nonionic surfactants are generally preferred for biological applications due to their lower toxicity.

Common Issues and Solutions:

  • Cell toxicity: Some surfactants can be cytotoxic.

    • Solution: Use nonionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers at the lowest effective concentration.[5] Always perform a vehicle control experiment to assess the effect of the surfactant alone on your system.

  • Foaming: Surfactants can cause foaming, which may be problematic in some applications.

    • Solution: Avoid vigorous shaking or vortexing after adding the surfactant.

Experimental Protocol: Micellar Solubilization

  • Prepare a stock solution of this compound in an organic solvent (e.g., ethanol).

  • Prepare a stock solution of a nonionic surfactant (e.g., 10% w/v Tween 80 in water).

  • In a clean vial, add the required volume of the drug stock solution.

  • Evaporate the organic solvent under a gentle stream of nitrogen or in a vacuum concentrator to form a thin film of the compound.

  • Add the aqueous buffer or medium containing the desired final concentration of the surfactant (typically ranging from 0.1% to 2% w/v) to the vial.

  • Gently agitate the vial until the drug film is completely dissolved, forming a clear micellar solution. Sonication can be used to aid dissolution.

Strategy 3: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate hydrophobic guest molecules, thereby increasing their aqueous solubility.[6][7][8]

Common Issues and Solutions:

  • Inefficient complexation: The affinity of the drug for the cyclodextrin cavity may be low.

    • Solution: Screen different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), or sulfobutylether-β-cyclodextrin (SBE-β-CD)) as their properties and binding affinities can vary.

Quantitative Data on Cyclodextrin-Mediated Solubility Enhancement:

The following table illustrates the potential for cyclodextrins to significantly increase the solubility of poorly soluble compounds.

CompoundCyclodextrinSolubility Enhancement (Fold Increase)
Nabilone2,6-dimethyl-β-CD>1000
Catechinβ-CDImproved stability and solubility

Data from studies on other hydrophobic compounds.[9][10]

Experimental Protocol: Cyclodextrin Complexation (Kneading Method)

  • Weigh out the desired amounts of this compound and a suitable cyclodextrin (e.g., HP-β-CD) in a molar ratio typically ranging from 1:1 to 1:5.

  • Transfer the powders to a mortar.

  • Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

  • Knead the paste thoroughly with a pestle for 30-60 minutes.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • The resulting powder is the cyclodextrin inclusion complex, which can then be dissolved in the aqueous medium.

Strategy 4: Nanoparticle Formulations

Reducing the particle size of a compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and apparent solubility.[11][12] This is a more advanced technique suitable for pre-clinical and formulation development.

Common Issues and Solutions:

  • Particle aggregation: Nanoparticles have a high surface energy and tend to aggregate.

    • Solution: Use stabilizers such as surfactants or polymers during the formulation process.[11]

  • Complex preparation methods: The equipment and procedures can be more complex than for other methods.

    • Solution: Start with simpler methods like nanoprecipitation before moving to more complex techniques like high-pressure homogenization.[13]

Experimental Protocol: Nanoprecipitation

  • Dissolve this compound in a water-miscible organic solvent (e.g., acetone (B3395972) or tetrahydrofuran). This is the organic phase.

  • Prepare an aqueous phase containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like polyvinyl alcohol).

  • Inject the organic phase into the aqueous phase under constant stirring.

  • The rapid solvent mixing causes the compound to precipitate as nanoparticles.

  • Remove the organic solvent by evaporation under reduced pressure.

  • The resulting nanosuspension can be used directly or further processed (e.g., lyophilized).

Visualizing Experimental Workflows and Concepts

Workflow for Selecting a Solubilization Strategy

G start Poorly Soluble this compound simple_dilution Attempt direct dilution of DMSO stock start->simple_dilution check_bio Is it for a biological experiment? cosolvent Use Co-solvents (e.g., Ethanol, PEG 400) check_bio->cosolvent Yes non_bio_solvent Use Aromatic/Alcohol Co-solvents check_bio->non_bio_solvent No precipitates Precipitation observed? simple_dilution->precipitates precipitates->check_bio Yes success Soluble Formulation Achieved precipitates->success No surfactant Use Surfactants (e.g., Tween 80) cosolvent->surfactant Still insoluble cosolvent->success Soluble cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin Still insoluble surfactant->success Soluble nanoparticle Advanced Formulation: Nanoparticles cyclodextrin->nanoparticle Still insoluble cyclodextrin->success Soluble nanoparticle->success Soluble non_bio_solvent->success

Caption: A decision-making workflow for choosing an appropriate solubilization method.

Mechanism of Micellar Solubilization

G cluster_micelle Surfactant Micelle in Water s1 core Hydrophobic Core s1->p1 s2 s3 s4 s5 s6 s7 s8 drug Drug hydrophilic_head Hydrophilic Head hydrophilic_head->s1 hydrophobic_tail Hydrophobic Tail hydrophobic_tail->p2 anthragallol This compound (Hydrophobic Drug) anthragallol->drug p1->p2 p2->s1

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

Signaling Pathway Considerations for Cytotoxicity Studies

While the specific signaling pathways affected by this compound are not yet fully elucidated, many anthraquinone derivatives are known to induce cytotoxicity through mechanisms such as DNA intercalation, generation of reactive oxygen species (ROS), and inhibition of topoisomerase II. A hypothetical pathway illustrating these potential mechanisms is shown below.

G cluster_cell Cell drug This compound dna DNA Intercalation drug->dna topo Topoisomerase II Inhibition drug->topo ros ROS Generation drug->ros damage DNA Damage dna->damage topo->damage stress Oxidative Stress ros->stress apoptosis Apoptosis damage->apoptosis stress->damage

Caption: Potential mechanisms of cytotoxicity for anthraquinone-based compounds.

References

Technical Support Center: Stability of Anthragallol 1,2-dimethyl ether in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Anthragallol 1,2-dimethyl ether in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

IssuePotential CauseRecommended Action
Color change or precipitation in solution - Degradation: Exposure to light, high temperatures, or oxygen can cause degradation, often leading to a visible change.[1] - pH Shift: Changes in pH can affect the stability and solubility of the compound.[1][2] - Solvent Evaporation: Partial evaporation of the solvent can increase the concentration and lead to precipitation. - Low Solubility: The compound may have limited solubility in the chosen solvent, especially at lower temperatures.- Verify Storage Conditions: Ensure the solution is stored in a tightly sealed, amber vial at the recommended temperature (typically 2-8°C for solutions) to protect from light and air.[1][3] - Measure pH: Check the pH of the solution and adjust if necessary, keeping in mind that many anthraquinones are more stable in acidic conditions.[1][2] - Inspect Container Seal: Ensure the container is properly sealed to prevent solvent loss. - Solubility Test: Perform a solubility test with a small amount of the compound in the desired solvent before preparing a stock solution.[4]
Inconsistent experimental results - Compound Degradation: The active concentration of this compound may have decreased due to instability in the experimental medium. - Inaccurate Concentration: The initial concentration of the stock solution may be incorrect due to degradation during preparation or storage.- Prepare Fresh Solutions: Whenever possible, prepare solutions fresh before each experiment. - Perform Stability Check: Use HPLC to analyze an aliquot of the stock solution to confirm the concentration and purity before use.[1] - Control for Environmental Factors: Protect the solution from light and maintain a constant temperature during the experiment.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) - Degradation Products: The new peaks likely correspond to degradation products of this compound. - Solvent Impurities: Impurities in the solvent or reactions with the solvent can lead to additional peaks.- Analyze Degradation: Attempt to identify the degradation products using mass spectrometry (MS). Common degradation pathways for anthraquinones include oxidation.[1] - Use High-Purity Solvents: Ensure the use of high-purity, HPLC-grade solvents. - Run a Solvent Blank: Inject the solvent alone to identify any peaks originating from the solvent itself.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: For optimal stability, solutions of this compound should be stored at 2-8°C in tightly sealed, amber vials to protect from light and evaporation.[1][3] For long-term storage, freezing at -20°C or -80°C is recommended, though freeze-thaw cycles should be minimized.[4] Always prepare fresh solutions when possible for critical experiments.

Q2: How does pH affect the stability of this compound in solution?

A2: While specific data for this compound is limited, anthraquinones as a class can be sensitive to pH.[1] For example, some related compounds are more stable in acidic conditions and degrade in neutral or basic solutions.[1][2] It is advisable to determine the optimal pH for your specific experimental conditions. If the experimental buffer is neutral or basic, consider preparing the stock solution in an acidic solvent and diluting it into the final buffer immediately before use.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is typically soluble in organic solvents such as DMSO, ethanol, and DMF.[4] Due to its low water solubility, preparing a concentrated stock solution in an appropriate organic solvent is a common practice.[4] For aqueous buffers, a small volume of the organic stock solution can be diluted, but care must be taken to avoid precipitation.

Q4: How can I monitor the stability of my this compound solution over time?

A4: The most effective method for monitoring stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1] This involves developing an HPLC protocol that can separate the parent compound from any potential degradation products. By analyzing the solution at different time points, you can quantify the remaining parent compound and detect the formation of degradants.

Q5: What are the likely degradation pathways for this compound?

A5: Based on the general chemistry of anthraquinones, potential degradation pathways for this compound include oxidation of the anthraquinone (B42736) core, which can be accelerated by light and the presence of oxygen.[1] While this compound does not have a glycosidic bond, which is a common point of hydrolysis in other anthraquinones, the methoxy (B1213986) groups could potentially be subject to cleavage under harsh acidic or basic conditions, although this is less common.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh the required amount of solid this compound in a clean, dry vial.

  • Solvent Addition: Add the desired volume of a suitable, high-purity solvent (e.g., DMSO) to the vial to achieve the target concentration.

  • Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed amber vial at 2-8°C for short-term storage or -20°C/-80°C for long-term storage.[4]

Protocol 2: General HPLC Method for Stability Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol). The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength appropriate for this compound (determine the λmax by UV-Vis spectroscopy).

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a fresh standard solution of this compound at a known concentration.

    • Inject the standard to determine the retention time and peak area of the parent compound.

    • Inject the aged solution to be tested.

    • Compare the chromatograms. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Visualizations

Experimental_Workflow Experimental Workflow for Stability Testing cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results prep_solid Weigh Solid Compound prep_dissolve Dissolve in Solvent prep_solid->prep_dissolve storage_conditions Store at defined conditions (e.g., 4°C, 25°C, light, dark) prep_dissolve->storage_conditions Time points (t=0, t=1, t=2...) analysis_hplc HPLC Analysis storage_conditions->analysis_hplc analysis_data Data Interpretation analysis_hplc->analysis_data results Determine Degradation Rate and Identify Degradants analysis_data->results

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_solution Is the solution freshly prepared? start->check_solution check_storage How was the stock solution stored? check_solution->check_storage Yes prepare_fresh Prepare a fresh solution for each experiment check_solution->prepare_fresh No verify_storage Verify storage conditions: - 2-8°C - Protected from light - Tightly sealed check_storage->verify_storage Improper analyze_stock Analyze stock solution by HPLC to confirm integrity check_storage->analyze_stock Proper end_good Consistent results prepare_fresh->end_good end_bad If issues persist, consider other experimental variables verify_storage->end_bad analyze_stock->end_good

Caption: Logic diagram for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing HPLC Separation of Anthragallol Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of anthragallol (B1665116) ethers.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of anthragallol ethers, offering systematic approaches to identify and resolve them.

Problem: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue when analyzing phenolic compounds like anthragallol ethers, often caused by interactions between the analytes and the stationary phase. Peak fronting is less common but can indicate other specific problems.

Troubleshooting Workflow for Poor Peak Shape:

G cluster_column Column Evaluation cluster_mobile_phase Mobile Phase Optimization cluster_sample Sample Assessment cluster_instrument System Inspection start Poor Peak Shape (Tailing or Fronting) check_column 1. Check Column and Guard Column start->check_column column_age Column Age/Contamination? - Flush with strong solvent - Replace if old check_column->column_age column_type Appropriate Column? - Use end-capped C18 or Phenyl-Hexyl - Consider smaller particle size check_column->column_type guard_column Guard Column Issue? - Replace guard column check_column->guard_column check_mobile_phase 2. Evaluate Mobile Phase ph_issue Incorrect pH? - Adjust pH to 2.5-3.5 for acids - Ensure pH is 2 units away from pKa check_mobile_phase->ph_issue buffer_issue Inadequate Buffering? - Use a buffer (e.g., phosphate, acetate) - Ensure buffer concentration is 10-25 mM check_mobile_phase->buffer_issue solvent_ratio Optimize Solvent Ratio (e.g., Acetonitrile (B52724)/Methanol (B129727):Water) check_mobile_phase->solvent_ratio check_sample 3. Assess Sample Preparation sample_overload Sample Overload? - Reduce injection volume - Dilute sample check_sample->sample_overload sample_solvent Solvent Mismatch? - Dissolve sample in mobile phase - Use a weaker solvent than mobile phase check_sample->sample_solvent check_instrument 4. Inspect HPLC System extra_column Extra-Column Volume? - Minimize tubing length and ID - Check connections check_instrument->extra_column flow_rate Flow Rate Fluctuation? - Check for leaks - Degas mobile phase check_instrument->flow_rate column_age->check_mobile_phase If not resolved column_type->check_mobile_phase If not resolved guard_column->check_mobile_phase If not resolved ph_issue->check_sample If not resolved buffer_issue->check_sample If not resolved solvent_ratio->check_sample If not resolved sample_overload->check_instrument If not resolved sample_solvent->check_instrument If not resolved resolved Peak Shape Improved extra_column->resolved If resolved flow_rate->resolved If resolved

Caption: A systematic workflow for troubleshooting HPLC peak shape issues.

Problem: Inconsistent Retention Times

Shifts in retention time can compromise the reliability of your analysis. This issue often points to problems with the mobile phase, column, or HPLC pump.

Troubleshooting Workflow for Inconsistent Retention Times:

G cluster_mobile_phase Mobile Phase Evaluation cluster_pump Pump and System Inspection cluster_column_temp Column and Temperature Control start Inconsistent Retention Times check_mobile_phase 1. Check Mobile Phase Preparation and Composition start->check_mobile_phase improper_mixing Improper Mixing or Degradation? - Prepare fresh mobile phase - Degas thoroughly check_mobile_phase->improper_mixing ph_drift pH Drift? - Use a buffer - Check buffer age check_mobile_phase->ph_drift check_pump 2. Inspect Pump and System for Leaks leaks System Leaks? - Check fittings and connections - Inspect pump seals check_pump->leaks flow_rate_instability Flow Rate Instability? - Purge pump - Check check-valves check_pump->flow_rate_instability check_column_equilibration 3. Verify Column Equilibration equilibration Insufficient Equilibration? - Increase equilibration time check_column_equilibration->equilibration check_temperature 4. Ensure Stable Column Temperature temp_fluctuation Temperature Fluctuations? - Use a column oven - Ensure stable lab temperature check_temperature->temp_fluctuation improper_mixing->check_pump If not resolved ph_drift->check_pump If not resolved leaks->check_column_equilibration If not resolved flow_rate_instability->check_column_equilibration If not resolved equilibration->check_temperature If not resolved resolved Retention Times Stabilized temp_fluctuation->resolved If resolved

Caption: A logical workflow for diagnosing inconsistent retention times.

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase for separating anthragallol ethers on a C18 column?

A good starting point for reversed-phase HPLC of anthragallol ethers is a gradient elution with a mobile phase consisting of acetonitrile or methanol and water, with an acidic modifier. For example, you can start with a gradient of 20-80% acetonitrile in water (both containing 0.1% formic acid) over 30 minutes. The acidic modifier helps to suppress the ionization of the phenolic hydroxyl groups, leading to sharper peaks and better retention.

Q2: How does the degree of methylation of anthragallol affect its retention time in reversed-phase HPLC?

In reversed-phase HPLC, retention generally increases with increasing hydrophobicity. As methyl groups are added to the anthragallol structure, the molecule becomes less polar and more hydrophobic. Therefore, you can expect the retention time to increase with the degree of methylation. The elution order would typically be: Anthragallol < Monomethyl ether < Dimethyl ether < Trimethyl ether.

Q3: My peaks for anthragallol ethers are tailing significantly. What are the most likely causes and how can I fix it?

Peak tailing for phenolic compounds like anthragallol ethers is often due to secondary interactions with the silica (B1680970) stationary phase. Here are the primary causes and solutions:

  • Silanol (B1196071) Interactions: Free silanol groups on the silica backbone of the column can interact strongly with the hydroxyl groups of your analytes.

    • Solution: Use an end-capped C18 column where these active sites are minimized. Lowering the mobile phase pH to around 2.5-3.5 with an acid like formic or phosphoric acid will also protonate the silanols, reducing their interaction with your analytes.[1]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenolic hydroxyl groups, both ionized and non-ionized forms of the analyte will exist, leading to peak broadening and tailing.

    • Solution: Ensure the mobile phase pH is at least 2 units below the pKa of your analytes to keep them in a single, non-ionized form.

  • Column Contamination: Buildup of strongly retained compounds on the column can create active sites that cause tailing.

    • Solution: Use a guard column to protect your analytical column and regularly flush the column with a strong solvent.[1]

Q4: I am not getting good resolution between two isomeric anthragallol methyl ethers. What can I do to improve the separation?

Improving the resolution of isomers can be challenging. Here are some strategies:

  • Optimize the Mobile Phase:

    • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

    • Fine-tune the Gradient: A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.

  • Change the Stationary Phase: If optimizing the mobile phase is not sufficient, consider a column with a different selectivity. A phenyl-hexyl stationary phase can provide different interactions with aromatic compounds compared to a standard C18 column and may improve the resolution of your isomers.[1]

  • Adjust the Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting compounds, although it will also increase the retention times and backpressure.

Q5: What is a suitable detection wavelength for anthragallol ethers?

Anthraquinone derivatives generally have strong UV absorbance. A good starting point for detection is around 254 nm.[2] However, it is always best to run a UV-Vis spectrum of your standards to determine the wavelength of maximum absorbance (λmax) for your specific anthragallol ethers to ensure the highest sensitivity. A photodiode array (PDA) detector is highly recommended as it allows you to monitor a range of wavelengths simultaneously and check for peak purity.

Data Presentation

The following tables summarize the expected effects of changing key HPLC parameters on the separation of anthragallol ethers.

Table 1: Effect of Mobile Phase Composition on Retention Time of Anthragallol Ethers

AnalyteMobile Phase (Acetonitrile:Water with 0.1% Formic Acid)Expected Retention Time (min) - Relative
Anthragallol50:50Shortest
Anthragallol Monomethyl Ether50:50Intermediate
Anthragallol Dimethyl Ether50:50Longer
Anthragallol Trimethyl Ether50:50Longest
Anthragallol70:30Shorter than 50:50
Anthragallol Trimethyl Ether70:30Shorter than 50:50

Table 2: Troubleshooting Common HPLC Problems for Anthragallol Ether Analysis

ProblemPossible CauseRecommended Solution
Peak Tailing Secondary interactions with silanol groupsLower mobile phase pH to 2.5-3.5; use an end-capped column.[1]
Mobile phase pH close to analyte pKaAdjust mobile phase pH to be at least 2 units away from the pKa.
Poor Resolution Inadequate separation of isomersTry a different organic modifier (methanol vs. acetonitrile); use a shallower gradient.
Unsuitable stationary phaseSwitch to a column with different selectivity (e.g., Phenyl-Hexyl).[1]
Retention Time Drift Inconsistent mobile phase compositionPrepare fresh mobile phase daily and degas thoroughly.
Column temperature fluctuationsUse a column oven to maintain a constant temperature.
High Backpressure Blockage in the systemCheck for blockages in the guard column or column inlet frit; filter samples.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Separation of Anthragallol and its Methyl Ethers

This method is a starting point and may require further optimization for specific applications.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B (isocratic)

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: PDA detector, monitoring at 254 nm and 280 nm.

  • Sample Preparation: Dissolve samples in the initial mobile phase composition (20% Acetonitrile in water).

Protocol 2: Sample Preparation from Plant Material

This protocol provides a general procedure for extracting anthragallol ethers from a plant matrix.

  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction:

    • Weigh approximately 1 g of the powdered material into a flask.

    • Add 20 mL of methanol.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Filtration:

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the filtered extract into the HPLC system.

References

Minimizing side products in the methylation of Anthragallol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the methylation of anthragallol (B1665116) (1,2,3-trihydroxyanthraquinone). Our aim is to help you minimize the formation of side products and optimize the yield of your desired methylated derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the methylation of anthragallol?

The main challenge in the methylation of anthragallol lies in achieving regioselectivity. Anthragallol possesses three hydroxyl (-OH) groups at positions 1, 2, and 3. These hydroxyl groups have different chemical environments, leading to variations in their reactivity. Direct methylation often results in a mixture of mono-, di-, and tri-methylated isomers, as well as the potential for O-methylation versus C-methylation under certain conditions. Controlling the reaction to favor the formation of a single desired isomer is the primary difficulty.

Q2: What are the expected side products in this reaction?

The primary side products are undesired isomers of methylated anthragallol. Depending on your target product, any other methylated form is considered a side product. For example, if your goal is to synthesize 1-methoxy-2,3-dihydroxyanthraquinone, then 2-methoxy-1,3-dihydroxyanthraquinone and 3-methoxy-1,2-dihydroxyanthraquinone would be major side products. Additionally, you can expect di-methylated products (1,2-dimethoxy-3-hydroxy-, 1,3-dimethoxy-2-hydroxy-, and 2,3-dimethoxy-1-hydroxyanthraquinone) and the fully tri-methylated product (1,2,3-trimethoxyanthraquinone). The relative abundance of these will depend on the stoichiometry of the methylating agent and the reaction conditions.

Q3: How does the reactivity of the three hydroxyl groups differ?

The relative reactivity of the hydroxyl groups in anthragallol is influenced by two main factors: acidity and steric hindrance.

  • Acidity: The hydroxyl group at position 1 is peri to a carbonyl group, which can influence its acidity through intramolecular hydrogen bonding. The hydroxyl groups at positions 2 and 3 are vicinal, and their acidity can be influenced by electronic effects from the anthraquinone (B42736) core and each other. Generally, in polyhydroxylated aromatic compounds, the most acidic hydroxyl group is the most readily deprotonated and subsequently methylated under basic conditions.

  • Steric Hindrance: The hydroxyl group at position 1 is sterically hindered by the adjacent carbonyl group and the hydroxyl group at position 2. The hydroxyl group at position 2 is flanked by two other hydroxyl groups, while the group at position 3 is the most sterically accessible. This can influence the rate of reaction with bulky reagents.

A precise prediction of reactivity without experimental data is difficult, but these factors are the key determinants of regioselectivity.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of desired product - Incomplete reaction.- Increase reaction time or temperature.- Use a more reactive methylating agent (e.g., dimethyl sulfate (B86663) instead of methyl iodide).- Ensure anhydrous conditions, as water can consume the base and methylating agent.
- Sub-optimal stoichiometry of reagents.- Titrate the starting material to accurately determine the required amount of base.- Experiment with varying equivalents of the methylating agent.
- Degradation of starting material or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Lower the reaction temperature.
Formation of multiple methylated isomers - Lack of regioselectivity in the reaction.- Employ a milder methylating agent and less harsh reaction conditions (lower temperature, weaker base).- Use a bulky base to favor methylation at the sterically less hindered position.- Consider a protecting group strategy to block the more reactive hydroxyl groups before methylation.
Formation of di- and tri-methylated products - Excess methylating agent.- Carefully control the stoichiometry of the methylating agent. Use of 1.0-1.2 equivalents is recommended for mono-methylation.- Add the methylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
Difficulty in purifying the desired product - Similar polarity of the product and side products.- Employ advanced chromatographic techniques such as preparative HPLC or flash chromatography with a shallow solvent gradient.- Consider derivatization of the product mixture to alter the polarity of the components, followed by separation and deprotection.

Experimental Protocols

General Protocol for Mono-Methylation under Basic Conditions

This protocol aims for mono-methylation and will likely produce a mixture of isomers that require careful purification.

  • Preparation:

    • Dissolve anthragallol (1 equivalent) in a suitable anhydrous solvent (e.g., acetone, DMF, or THF) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Add a base (e.g., anhydrous potassium carbonate (K₂CO₃), 1.1 equivalents). The choice of a weaker base can sometimes improve selectivity.

  • Reaction:

    • Stir the suspension at room temperature for 30-60 minutes to allow for the formation of the phenoxide(s).

    • Slowly add the methylating agent (e.g., methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), 1.0-1.2 equivalents) dropwise to the reaction mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to separate the different isomers.

Visualizations

Logical Workflow for Optimizing Anthragallol Methylation

workflow start Start: Anthragallol reagents Select Reagents: - Methylating Agent - Base - Solvent start->reagents conditions Set Conditions: - Temperature - Reaction Time - Stoichiometry reagents->conditions reaction Perform Methylation conditions->reaction analysis Analyze Products: - TLC - HPLC - NMR reaction->analysis evaluation Evaluate Results: - Yield - Regioselectivity analysis->evaluation optimize Optimize Conditions evaluation->optimize Not Acceptable protect Consider Protecting Group Strategy evaluation->protect end End: Pure Methylated Anthragallol evaluation->end Acceptable optimize->reagents optimize->conditions

Caption: A logical workflow for the optimization of the methylation of anthragallol.

Potential Mono-Methylated Side Products of Anthragallol

products anthragallol Anthragallol (1,2,3-Trihydroxyanthraquinone) product1 1-Methoxy-2,3-dihydroxyanthraquinone anthragallol->product1 Methylation at C1-OH product2 2-Methoxy-1,3-dihydroxyanthraquinone anthragallol->product2 Methylation at C2-OH product3 3-Methoxy-1,2-dihydroxyanthraquinone anthragallol->product3 Methylation at C3-OH side_products Di- and Tri-methylated Products anthragallol->side_products Further Methylation

Caption: Potential mono-methylated isomers formed during the methylation of anthragallol.

Technical Support Center: Enhancing NMR Signal Resolution for Anthragallol 1,2-dimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to resolving challenges in the NMR analysis of Anthragallol 1,2-dimethyl ether. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-resolution NMR spectra.

Frequently Asked Questions (FAQs)

Q1: I'm observing broad and poorly resolved peaks in the ¹H NMR spectrum of my this compound sample. What are the likely causes and solutions?

A1: Poor resolution in ¹H NMR spectra of aromatic compounds like this compound can arise from several factors. The primary causes and their respective solutions are outlined below:

  • Sample Concentration: An overly concentrated sample can lead to increased viscosity and intermolecular interactions, resulting in peak broadening. Conversely, a very dilute sample may have a poor signal-to-noise ratio.[1][2]

    • Solution: Optimize the sample concentration. For ¹H NMR of small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is generally recommended.[3][4][5]

  • Presence of Particulate Matter: Suspended solid particles in the NMR tube disrupt the homogeneity of the magnetic field, which is a common cause of broad spectral lines.[3][6]

    • Solution: Always filter your sample solution. This can be effectively done by passing the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into the NMR tube.[3][6]

  • Improper Shimming: The magnetic field must be highly homogeneous across the sample volume to achieve high resolution. Poor shimming is a frequent cause of broad and distorted peaks.[1][7]

    • Solution: Re-shim the spectrometer before acquiring your data. Modern NMR spectrometers have automated shimming routines that are typically very effective. If issues persist, manual shimming by an experienced user may be necessary.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening and a reduction in signal intensity.[5][8]

    • Solution: Ensure all glassware is scrupulously clean. If paramagnetic contamination is suspected, passing the sample solution through a small plug of silica (B1680970) gel or celite in a pipette may help to remove the impurities. Degassing the sample can also be beneficial as dissolved oxygen is paramagnetic.[3]

Q2: The signals in the aromatic region of my spectrum are overlapping, making interpretation difficult. How can I improve the spectral dispersion?

A2: Overlapping signals in the aromatic region are a common challenge with compounds like this compound. Here are several approaches to improve signal dispersion:

  • Use a Higher Field Spectrometer: The chemical shift dispersion (in Hz) is directly proportional to the magnetic field strength of the spectrometer.[5][9] Moving from a 400 MHz to a 600 or 800 MHz instrument will result in better separation of crowded signals.[9]

  • Change the Deuterated Solvent: The chemical shifts of protons can be influenced by the solvent due to anisotropic effects.[7] Acquiring spectra in different deuterated solvents (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can alter the relative positions of peaks and potentially resolve overlaps.[7]

  • Two-Dimensional (2D) NMR Experiments: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help to identify coupled spin systems even when the signals are overlapped in the 1D spectrum. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached or long-range coupled carbons, respectively, which can aid in assignment and resolve ambiguities.[10][11]

  • Pure Shift NMR: This is an advanced 1D NMR technique that collapses multiplets into singlets, thereby dramatically increasing the resolution of the spectrum and allowing for the clear separation of overlapping signals.[11][12]

Q3: My signal-to-noise ratio (S/N) is very low. What are the best ways to improve it?

A3: A low signal-to-noise ratio can obscure real signals and make integration unreliable. To improve the S/N:

  • Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans.[5] To double the S/N, you need to quadruple the number of scans.[5]

  • Optimize Sample Concentration: Ensure you are using an appropriate sample concentration, as discussed in Q1. For ¹³C NMR, a higher concentration is generally better due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2][4]

  • Use a High-Quality NMR Tube: Scratched or non-uniform NMR tubes can negatively impact shimming and, consequently, signal intensity. Always use clean, high-quality tubes.[2][13]

  • Employ a Cryoprobe: If available, using a cryogenically cooled probe can dramatically increase the S/N ratio, often by a factor of 3-4 or more, without needing to increase the experiment time.[5][9]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the NMR analysis of this compound.

Problem: Broad, unresolved spectral lines.

Caption: Troubleshooting workflow for broad NMR signals.

Quantitative Data Summary

The following tables provide recommended parameters for acquiring high-resolution NMR spectra of this compound and similar small molecules.

Table 1: Recommended Sample Preparation Parameters

ParameterRecommended ValueRationale
Concentration (¹H NMR) 5 - 25 mgBalances signal strength with potential for viscosity-induced broadening.[3][4][5]
Concentration (¹³C NMR) 20 - 100 mgHigher concentration is needed to compensate for the low sensitivity of the ¹³C nucleus.[2][4]
Solvent Volume 0.6 - 0.7 mLEnsures the sample fills the active region of the NMR probe for optimal shimming.[6][13]
Deuterated Solvents CDCl₃, Acetone-d₆, DMSO-d₆, Benzene-d₆Choice of solvent can affect chemical shifts and solubility.[7]
NMR Tube Quality High-quality, unscratchedPoor quality tubes can lead to shimming problems and lower resolution.[2][13]

Table 2: Key Acquisition Parameters for Resolution Enhancement

ParameterTypical Starting ValueOptimization Strategy for Higher Resolution
Number of Scans (¹H) 16 - 64Increase to improve S/N for dilute samples. S/N ∝ √(Number of Scans).[5]
Acquisition Time (¹H) 2 - 4 secondsLonger acquisition times lead to better digital resolution.
Relaxation Delay (D1) 1 - 5 secondsShould be at least 1.5 times the longest T₁ of interest for quantitative results.
Spectral Width ~12 ppmEnsure the full range of expected chemical shifts is covered.

Experimental Protocols

Protocol 1: High-Resolution Sample Preparation

  • Weighing the Sample: Accurately weigh between 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Vortex the vial until the sample is completely dissolved. If solubility is an issue, gentle warming or sonication may be applied.

  • Filtration: Prepare a filter by tightly packing a small amount of cotton or glass wool into a Pasteur pipette. Transfer the sample solution through this filter directly into a high-quality 5 mm NMR tube.[3][6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any dust or fingerprints.[2]

Protocol 2: Workflow for Optimizing Spectral Resolution

References

Technical Support Center: Improving the Accuracy of IC50 Determination for Anthragallol 1,2-dimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate determination of the half-maximal inhibitory concentration (IC50) of Anthragallol 1,2-dimethyl ether.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported biological activity?

This compound is an anthraquinone (B42736) derivative that can be isolated from plants such as Oldenlandia umbellata.[1][2] It has demonstrated cytotoxic effects against various cancer cell lines.[1][2]

Q2: What are the typical IC50 values for this compound?

Reported IC50 values for this compound can vary depending on the cell line and experimental conditions. For example, IC50 values of 5.9 µg/mL in A549 (human lung carcinoma) cells and 8.8 µg/mL in MDA-MB-231 (human breast adenocarcinoma) cells have been documented.[1][2] It is crucial to determine the IC50 value in your specific cell line of interest under standardized conditions.

Q3: What is the best solvent to use for preparing a stock solution of this compound?

Due to its low aqueous solubility, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1] It is important to ensure the final concentration of DMSO in the cell culture medium is not toxic to the cells, typically below 0.5%.[3]

Q4: How stable is this compound in solution?

Anthraquinones, in general, are susceptible to degradation influenced by factors such as pH, temperature, and light exposure.[4] They tend to be more stable in acidic conditions and can degrade in neutral to basic pH environments.[5] Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation.[6] It is also advisable to protect solutions from light to prevent photodegradation.[4][7] For optimal accuracy, it is recommended to prepare fresh dilutions from the stock for each experiment.

Troubleshooting Guide

This guide addresses common issues encountered during the IC50 determination of this compound.

Problem Possible Cause(s) Recommended Solution(s)
High variability in IC50 values between experiments. Compound Instability: Degradation of the compound in stock solution or during the experiment.- Prepare fresh dilutions from a frozen stock solution for each experiment. - Protect the compound from light during all experimental steps. - Ensure the pH of the culture medium is consistent between experiments.
Inconsistent Cell Conditions: Variations in cell passage number, seeding density, or growth phase.- Use cells within a narrow passage number range. - Strictly adhere to a standardized cell seeding protocol. - Ensure cells are in the logarithmic growth phase at the time of treatment.
Reagent Variability: Differences in media, serum lots, or assay reagents.- Test new lots of media and serum before use in critical experiments. - Use the same batch of assay reagents for a set of comparative experiments.
Compound precipitation observed in the culture medium. Poor Aqueous Solubility: The compound is "crashing out" of the aqueous medium upon dilution from the DMSO stock.- Optimize the final DMSO concentration, ensuring it does not exceed cytotoxic levels (typically <0.5%). - Prepare intermediate dilutions of the stock solution in DMSO before the final dilution in the aqueous medium. - Gently warm the medium to 37°C before adding the compound. - Vigorously mix the solution immediately after adding the compound to ensure rapid and uniform dispersion.
No dose-response curve or a very shallow curve is obtained. Incorrect Concentration Range: The tested concentrations are too high or too low to capture the 50% inhibition point.- Perform a preliminary range-finding experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar). - Based on the initial results, select a narrower range of 6-8 concentrations spanning the expected IC50 value for the definitive experiment.[8]
Assay Interference: The compound may interfere with the detection method of the viability assay (e.g., colorimetric or fluorescent readout).- Run a control experiment with the compound in cell-free medium to check for any direct interaction with the assay reagents. - Consider using an alternative viability assay that relies on a different detection principle.
High background signal in the assay. Contamination: Microbial contamination of cell cultures or reagents.- Regularly check cell cultures for contamination. - Use sterile techniques and filtered solutions.
Incomplete Solubilization of Formazan (B1609692) Crystals (MTT assay): - Ensure complete dissolution of the formazan crystals by adding a sufficient volume of solubilization solution (e.g., DMSO) and mixing thoroughly on a plate shaker.[4]

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound. Researchers should use these values as a reference and determine the IC50 in their specific experimental system.

Cell LineCancer TypeIC50 (µg/mL)Reference(s)
A549Human Lung Carcinoma5.9[1][2]
MDA-MB-231Human Breast Adenocarcinoma8.8[1][2]

Experimental Protocols

Detailed Protocol for IC50 Determination using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4][5]

Materials:

  • This compound

  • Target cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., ≤ 0.5%).[4]

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.[2]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[4]

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Fit a sigmoidal dose-response curve to the data using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[2]

Visualizations

Experimental Workflow for IC50 Determination

G Workflow for IC50 Determination of this compound cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis A Prepare stock solution of this compound in DMSO B Perform serial dilutions in culture medium A->B E Treat cells with different concentrations of the compound B->E C Seed cells in a 96-well plate D Incubate for 24h for cell adherence C->D D->E F Incubate for a defined period (e.g., 48h) E->F G Add MTT solution and incubate F->G H Solubilize formazan crystals with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability vs. control I->J K Plot dose-response curve J->K L Determine IC50 value K->L

Caption: A flowchart illustrating the key steps in determining the IC50 value of this compound using a cell-based assay.

Proposed Signaling Pathway for Anthraquinone-Induced Cytotoxicity

G Proposed Signaling Pathway of Anthraquinone Derivatives cluster_compound Compound Action cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascades cluster_outcomes Cellular Outcomes Compound This compound ROS Increased ROS Production Compound->ROS ER_Stress Endoplasmic Reticulum Stress Compound->ER_Stress PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt inhibition p53 p53 Activation ROS->p53 Apoptosis Apoptosis ER_Stress->Apoptosis PI3K_Akt->Apoptosis inhibition Caspases Caspase Activation p53->Caspases CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Caspases->Apoptosis

Caption: A simplified diagram of potential signaling pathways affected by anthraquinone derivatives, leading to apoptosis and cell cycle arrest.

References

Validation & Comparative

Unveiling the Cytotoxic Battle: Anthragallol vs. its 1,2-Dimethyl Ether Derivative

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The quest for novel and effective anticancer agents has led researchers to explore a vast array of natural and synthetic compounds. Among these, anthraquinone (B42736) derivatives have garnered significant attention for their cytotoxic properties. This guide provides a detailed comparison of the cytotoxic effects of two such compounds: Anthragallol and its synthetic derivative, Anthragallol 1,2-dimethyl ether. By examining their impact on cancer cell viability and the underlying molecular mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the critical data needed to inform future research and therapeutic strategies.

At a Glance: Cytotoxicity Profile

A direct comparison of the cytotoxic activity of Anthragallol and this compound reveals distinct differences in their potency against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's effectiveness in inhibiting biological processes, serves as a primary metric for this comparison.

CompoundCell LineIC50 (µg/mL)
This compound A549 (Human Lung Carcinoma)5.9[1]
MDA-MB-231 (Human Breast Adenocarcinoma)8.8[1]
Anthragallol (in Rubia tinctorum extract) MCF-7 (Human Breast Adenocarcinoma)3.987 (for the chloroform (B151607) extract)

Note: The IC50 value for Anthragallol is from a chloroform extract of Rubia tinctorum and not of the pure compound. This value should be interpreted with caution as other components in the extract could contribute to the observed cytotoxicity.

The available data suggests that this compound exhibits potent cytotoxic activity against both lung and breast cancer cell lines. A direct comparison with pure Anthragallol is challenging due to the lack of specific IC50 values for the pure compound in the public domain. However, the potent activity of the extract containing Anthragallol warrants further investigation into the pure compound's cytotoxic profile.

Delving Deeper: The Experimental Landscape

To understand the basis of the cytotoxic data, it is crucial to examine the experimental protocols employed in these studies. The following methodologies are standard for assessing the cytotoxicity of chemical compounds.

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Cell Seeding incubation_24h 24h Incubation cell_seeding->incubation_24h treatment Treat Cells incubation_24h->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation_48_72h 48-72h Incubation treatment->incubation_48_72h mtt_assay MTT Assay incubation_48_72h->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: A typical experimental workflow for determining the cytotoxicity of a compound using the MTT assay.

Key Experimental Protocols

1. Cell Culture and Seeding:

  • Cancer cell lines (e.g., A549, MDA-MB-231, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • Stock solutions of Anthragallol and this compound are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial dilutions of the compounds are made in the cell culture medium to achieve a range of final concentrations.

  • The culture medium is replaced with the medium containing the test compounds, and the cells are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Assay for Cell Viability:

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The plates are incubated for a few hours to allow for formazan formation.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Unraveling the Mechanism: Signaling Pathways in Cytotoxicity

The cytotoxic effects of anthraquinones are often mediated through the induction of apoptosis, a form of programmed cell death. Several signaling pathways are implicated in this process. While specific pathways for Anthragallol and its 1,2-dimethyl ether derivative are not yet fully elucidated, the broader class of anthraquinones is known to act through the following mechanisms:

1. Generation of Reactive Oxygen Species (ROS) and JNK Pathway Activation: Many anthraquinone derivatives can induce the production of ROS within cancer cells. This oxidative stress can, in turn, activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis.

2. Modulation of the p53 Tumor Suppressor Pathway: The p53 protein plays a critical role in preventing cancer formation. Some anthraquinones have been shown to upregulate p53, leading to cell cycle arrest and apoptosis.

3. Induction of Endoplasmic Reticulum (ER) Stress: Disruption of the normal function of the endoplasmic reticulum can trigger a cellular stress response known as the unfolded protein response (UPR). Prolonged ER stress can lead to the activation of apoptotic pathways.

4. SIRT1/p53 Signaling Pathway: Recent studies have implicated the SIRT1/p53 pathway in the anticancer effects of some anthraquinones. Inhibition of SIRT1 can lead to the activation of p53 and subsequent apoptosis.

signaling_pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling_cascade Signaling Cascade cluster_outcome Outcome Anthraquinone Anthraquinone Derivative ROS ROS Production Anthraquinone->ROS ER_Stress ER Stress Anthraquinone->ER_Stress SIRT1_Inhibition SIRT1 Inhibition Anthraquinone->SIRT1_Inhibition JNK JNK Activation ROS->JNK Apoptosis Apoptosis ER_Stress->Apoptosis p53 p53 Activation SIRT1_Inhibition->p53 JNK->Apoptosis p53->Apoptosis

Caption: General signaling pathways implicated in anthraquinone-induced apoptosis.

Conclusion and Future Directions

This comparative guide highlights the cytotoxic potential of Anthragallol and its 1,2-dimethyl ether derivative. The available data indicates that this compound is a potent cytotoxic agent against lung and breast cancer cells. While the cytotoxicity of pure Anthragallol requires further quantitative investigation, preliminary findings from plant extracts are promising.

For researchers and drug development professionals, several key areas warrant further exploration:

  • Direct Comparative Studies: Head-to-head cytotoxicity studies of pure Anthragallol and this compound across a broader panel of cancer cell lines are essential for a definitive comparison.

  • Mechanistic Elucidation: Detailed investigations into the specific signaling pathways activated by each compound will provide a deeper understanding of their mechanisms of action and potential for therapeutic targeting.

  • In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy and safety of these compounds.

By addressing these research gaps, the scientific community can better understand the therapeutic potential of Anthragallol and its derivatives, paving the way for the development of novel and effective cancer therapies.

References

The Impact of Methylation on the Biological Activity of Anthragallol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anthragallol (B1665116), a 1,2,3-trihydroxyanthraquinone, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antioxidant, and enzyme-inhibitory effects. The methylation of the hydroxyl groups on the anthragallol scaffold can profoundly influence its physicochemical properties and, consequently, its therapeutic potential. This guide provides a comparative analysis of methylated anthragallol derivatives, summarizing their structure-activity relationships (SAR), presenting available quantitative data, and detailing relevant experimental protocols.

Structure-Activity Relationship of Methylated Anthragallol Derivatives

The biological activity of anthragallol derivatives is intricately linked to the substitution pattern of their hydroxyl and methoxy (B1213986) groups. Methylation can alter a compound's lipophilicity, hydrogen-bonding capacity, and steric profile, which in turn affects its ability to interact with biological targets.

Generally, the presence of free hydroxyl groups is crucial for the antioxidant and radical-scavenging activities of anthraquinones. However, methylation can enhance other biological effects, such as cytotoxicity against cancer cells, by increasing membrane permeability and potentially altering interactions with specific enzymes or receptors. The position and number of methyl groups are critical in determining the specific biological outcome.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for anthragallol and its methylated derivatives against various cancer cell lines. Due to the limited availability of a complete and systematic study on all possible methylated isomers of anthragallol against a uniform panel of cell lines, this table includes data on closely related methylated hydroxyanthraquinones to infer broader structure-activity relationships. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundStructureCell LineIC50 (µM)Reference
Anthragallol1,2,3-TrihydroxyanthraquinoneNot widely reported--
2-Methyl-1,3,6-trihydroxyanthraquinone-SK-MEL-5 (Melanoma)>100[1]
B16F10 (Melanoma)>100[1]
MCF7 (Breast Cancer)>100[1]
MDA-MB-231 (Breast Cancer)>100[1]
Lucidin-ω-methyl ether1,3-Dihydroxy-2-(methoxymethyl)anthraquinoneMDA-MB-231 (Breast Cancer)13.03 ± 0.33[1]
1,3-Dimethoxyanthraquinone (B157787)-MCF-7 (Breast Cancer)6.50 ± 0.66[2]
K-562 (Leukemia)5.90 ± 0.95[2]
1,3-Dihydroxy-2-methylanthraquinone-MCF-7 (Breast Cancer)25.60 ± 0.42[2]
K-562 (Leukemia)28.40 ± 0.79[2]
2-Hydroxy-3-methyl anthraquinone (B42736)-HepG2 (Liver Cancer)80.55 (at 72h)[3]

Note: A lower IC50 value indicates a higher cytotoxic potency. The lack of comprehensive data for all methylated isomers of anthragallol highlights an area for future research.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Target cancer cell lines (e.g., MCF-7, K-562, HepG2)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • Methylated anthragallol derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for methylated anthragallol derivatives are not extensively elucidated, the mechanisms of action for structurally related anthraquinones often involve the induction of apoptosis and modulation of key cellular signaling pathways.

Apoptosis Induction

Many anthraquinone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be triggered through various mechanisms, including the generation of reactive oxygen species (ROS), DNA damage, and modulation of pro- and anti-apoptotic proteins.

apoptosis_induction cluster_cell Cancer Cell Methylated_Anthragallol Methylated_Anthragallol ROS ROS Methylated_Anthragallol->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Damages Caspase_Activation Caspase_Activation Mitochondria->Caspase_Activation Releases Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis

General workflow of apoptosis induction by anthraquinone derivatives.
Inhibition of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[4] Its aberrant activation is a hallmark of many cancers. Some anthraquinone derivatives have been shown to inhibit this pathway, leading to decreased cancer cell survival.[5]

PI3K_Akt_mTOR_Inhibition cluster_pathway PI3K/Akt/mTOR Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival_Proliferation Cell_Survival_Proliferation mTOR->Cell_Survival_Proliferation Methylated_Anthragallol Methylated_Anthragallol Methylated_Anthragallol->PI3K Methylated_Anthragallol->Akt Methylated_Anthragallol->mTOR

Inhibition of the PI3K/Akt/mTOR signaling pathway by anthraquinone derivatives.
Modulation of SIRT1/p53 Pathway

The SIRT1/p53 signaling pathway plays a critical role in tumor suppression. SIRT1 can deacetylate and inactivate the tumor suppressor protein p53. Inhibition of SIRT1 can lead to the activation of p53, resulting in cell cycle arrest and apoptosis. 2-hydroxy-3-methyl anthraquinone has been shown to induce apoptosis in liver cancer cells through the SIRT1/p53 pathway.[3]

SIRT1_p53_Modulation cluster_pathway SIRT1/p53 Pathway Methylated_Anthragallol Methylated_Anthragallol SIRT1 SIRT1 Methylated_Anthragallol->SIRT1 Inhibits p53 p53 SIRT1->p53 Deacetylates (Inactivates) Apoptosis Apoptosis p53->Apoptosis Promotes

Modulation of the SIRT1/p53 pathway by a methylated anthraquinone derivative.

Conclusion

The methylation of anthragallol derivatives presents a promising strategy for modulating their biological activities. The available data, although not exhaustive, suggests that the position and degree of methylation significantly impact the cytotoxic potential of these compounds. Specifically, methylation can enhance cytotoxicity, as seen with 1,3-dimethoxyanthraquinone compared to its dihydroxy counterpart. Further systematic studies are warranted to fully elucidate the structure-activity relationships of a complete series of methylated anthragallol derivatives. Understanding the precise molecular mechanisms and signaling pathways affected by these modifications will be crucial for the rational design of novel and more effective anticancer agents. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this exciting field.

References

A Comparative Analysis of Anthragallol 1,2-dimethyl ether and Other Cytotoxic Anthraquinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of Anthragallol 1,2-dimethyl ether against other notable cytotoxic anthraquinones. This document synthesizes experimental data on cytotoxic efficacy, elucidates key mechanisms of action, and details relevant experimental methodologies to support further investigation and development of anthraquinone-based therapeutic agents.

This comparative guide delves into the cytotoxic profiles of various anthraquinones, with a particular focus on this compound. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to provide a comprehensive resource for evaluating the therapeutic potential of these compounds.

Comparative Cytotoxicity Data

The cytotoxic effects of this compound and other selected anthraquinones have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound's cytotoxic effects. The tables below summarize the IC50 values for these compounds, offering a basis for comparative assessment. It is important to exercise caution when directly comparing IC50 values across different studies, as variations in experimental conditions such as cell lines, exposure durations, and assay methodologies can influence the results.

Anthraquinone (B42736) DerivativeCell LineCancer TypeIC50 (µM)Reference
This compound A549Lung Carcinoma23.03 (converted from 5.9 µg/ml)[1]
MDA-MB-231Breast Adenocarcinoma34.35 (converted from 8.8 µg/ml)[1]
Emodin A549Lung Carcinoma~50[2]
Physcion MDA-MB-231Breast AdenocarcinomaNot specified, but showed significant anti-proliferative activity[3][4]
Damnacanthal MCF-7Breast Adenocarcinoma3.80 ± 0.57[5]
K-562Leukemia5.50 ± 1.26[5]
Nordamnacanthal (B1219602) MCF-7Breast AdenocarcinomaNot specified, but investigated for cytotoxicity[5]
K-562LeukemiaNot specified, but investigated for cytotoxicity[5]
1,3-dihydroxyanthraquinone MCF-7Breast Adenocarcinoma19.70 ± 0.35[5]
K-562Leukemia14.50 ± 1.28[5]
1,3-dimethoxyanthraquinone MCF-7Breast Adenocarcinoma6.50 ± 0.66[5]
K-562Leukemia5.90 ± 0.95[5]
Melrubiellin A HeLaCervical Cancer5.26 - 81.16[6]
NCI-H460Lung Cancer5.26 - 81.16[6]
Hep G2Liver Cancer5.26 - 81.16[6]
Hep 3BLiver Cancer5.26 - 81.16[6]
MKN-28Gastric Cancer5.26 - 81.16[6]
Melrubiellin B HeLaCervical Cancer5.26 - 81.16[6]
NCI-H460Lung Cancer5.26 - 81.16[6]
Hep G2Liver Cancer5.26 - 81.16[6]
Hep 3BLiver Cancer5.26 - 81.16[6]
MKN-28Gastric Cancer5.26 - 81.16[6]

Mechanisms of Cytotoxicity: Apoptosis and Cell Cycle Arrest

Anthraquinones exert their cytotoxic effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest, thereby inhibiting the proliferation of cancer cells.

Apoptosis Induction

The induction of apoptosis is a critical mechanism for the anticancer activity of many anthraquinones. This process is often initiated by the generation of reactive oxygen species (ROS), which can trigger downstream signaling cascades.

Several key signaling pathways are implicated in anthraquinone-induced apoptosis:

  • ROS-JNK Signaling Pathway: Some anthraquinones induce the production of ROS, which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[7] Activated JNK can then modulate the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the release of cytochrome c, ultimately culminating in caspase activation and apoptosis.[2][7]

  • PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a crucial regulator of cell survival and proliferation. Certain anthraquinone derivatives have been shown to inhibit this pathway, thereby promoting apoptosis.[8]

  • p53-Mediated Apoptosis: The tumor suppressor protein p53 plays a central role in apoptosis. Some anthraquinones can upregulate p53 levels, leading to the transcription of pro-apoptotic genes and subsequent cell death.[9]

Anthraquinones Anthraquinones ROS ROS Generation Anthraquinones->ROS PI3K_AKT PI3K/AKT/mTOR Inhibition Anthraquinones->PI3K_AKT p53 p53 Upregulation Anthraquinones->p53 JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Apoptosis Apoptosis PI3K_AKT->Apoptosis p53->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Fig. 1: Anthraquinone-induced apoptosis pathways.
Cell Cycle Arrest

In addition to inducing apoptosis, many anthraquinones can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. The specific phase of the cell cycle that is arrested can vary depending on the anthraquinone derivative and the cancer cell line.

Commonly observed effects include:

  • G0/G1 Phase Arrest: Some anthraquinones, such as physcion, can induce arrest in the G0/G1 phase of the cell cycle.[3][4] This is often associated with the downregulation of key regulatory proteins like Cyclin D1, Cyclin A, CDK4, and CDK2.[3]

  • G2/M Phase Arrest: Other anthraquinone derivatives have been shown to cause cell cycle arrest at the G2/M transition.[9] This can be mediated by the upregulation of proteins like cyclin B1 and p21.[9]

Anthraquinones Anthraquinones G0_G1_Proteins Downregulation of: Cyclin D1, CDK4/2 Anthraquinones->G0_G1_Proteins G2_M_Proteins Upregulation of: Cyclin B1, p21 Anthraquinones->G2_M_Proteins G0_G1_Arrest G0/G1 Phase Arrest G0_G1_Proteins->G0_G1_Arrest G2_M_Arrest G2/M Phase Arrest G2_M_Proteins->G2_M_Arrest Proliferation Cell Proliferation Inhibition G0_G1_Arrest->Proliferation G2_M_Arrest->Proliferation

Fig. 2: Anthraquinone-induced cell cycle arrest.

Structure-Activity Relationship

The cytotoxic activity of anthraquinones is significantly influenced by the nature and position of substituent groups on the anthraquinone core. The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, in particular, plays a crucial role in determining the biological activity. For instance, studies have shown that the number and placement of hydroxyl groups can impact the potency of cytotoxicity.[10] The methylation of these hydroxyl groups, as seen in this compound, can also modulate the cytotoxic profile, potentially affecting factors like cell permeability and interaction with molecular targets. Further research into the structure-activity relationships of methylated anthraquinones is warranted to fully understand their therapeutic potential.

Experimental Protocols

To ensure the reproducibility and comparability of cytotoxicity data, standardized experimental protocols are essential. The following section details a common method used to assess the cytotoxic effects of anthraquinone compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and other anthraquinone compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the anthraquinone compounds in the complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.

Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Adhere Allow Cells to Adhere (Overnight) Seed_Cells->Adhere Treat Treat with Anthraquinone Compounds (Serial Dilutions) Adhere->Treat Incubate_Compound Incubate for 24/48/72 hours Treat->Incubate_Compound Add_MTT Add MTT Solution Incubate_Compound->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Calculate % Viability and IC50 Measure->Analyze End End Analyze->End

Fig. 3: Workflow for the MTT cytotoxicity assay.

References

Validating Analytical Methods for the Quantification of Anthragallol 1,2-dimethyl ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comprehensive overview of the validation of an analytical method for the quantification of Anthragallol 1,2-dimethyl ether, a derivative of anthragallol. Due to the limited availability of specific validated methods for this particular ether in publicly accessible literature, this guide outlines a proposed High-Performance Liquid Chromatography (HPLC) method. The validation parameters are based on established international guidelines and comparative data from the analysis of structurally similar anthraquinone (B42736) derivatives.

The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. The key parameters for validation include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3][4]

Comparative Performance of Analytical Methods for Anthraquinone Derivatives

The following table summarizes typical performance data for the quantification of various anthraquinone derivatives using liquid chromatography-based methods. This data serves as a comparative reference for the proposed method for this compound.

ParameterEmodinAloe-EmodinRheinChrysophanolPhyscionProposed Method Target (this compound)
Linearity (r²) >0.999>0.999>0.999>0.999>0.999>0.999
Range (µg/mL) 1.0 - 1001.0 - 1000.5 - 500.5 - 500.5 - 500.5 - 100
Accuracy (% Recovery) 95-105%95-105%95-105%95-105%95-105%95-105%
Precision (RSD%) <2%<2%<2%<2%<2%<2%
LOD (µg/mL) ~0.1~0.1~0.05~0.05~0.05~0.05
LOQ (µg/mL) ~0.3~0.3~0.15~0.15~0.15~0.15

Table 1: Comparative performance data for the analysis of common anthraquinone derivatives using HPLC/UPLC methods. The data is aggregated from multiple sources studying the quantification of these compounds. The "Proposed Method Target" column indicates the expected performance for a validated this compound method.

Experimental Protocols

A detailed methodology is crucial for the successful validation and implementation of any analytical method.

Proposed HPLC Method for this compound Quantification

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector or a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically in the range of 254 nm or 280 nm for anthraquinones).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Validation Experiments

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is tested by analyzing a blank matrix, the matrix spiked with this compound, and the matrix spiked with potential impurities or related compounds. The peak for this compound should be well-resolved with no interference from other components.

  • Linearity and Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.[4] A minimum of five concentrations of a standard solution of this compound are prepared and injected. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] This is determined by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

    • Repeatability (Intra-day precision): The analysis of a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration is performed on the same day.

    • Intermediate Precision (Inter-day precision): The analysis is repeated on a different day by a different analyst to assess the ruggedness of the method. The relative standard deviation (RSD) is calculated for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically 3:1.[4]

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It is often determined based on the signal-to-noise ratio, typically 10:1.[4]

Workflow and Process Visualization

To provide a clear understanding of the logical flow of the analytical method validation process, the following diagrams have been created.

G cluster_prep Method Development & Preparation cluster_val Validation Parameters cluster_eval Data Evaluation & Reporting MD Method Development (HPLC/UPLC) SS Standard Solution Preparation MD->SS SP Sample Preparation MD->SP Lin Linearity & Range SS->Lin Acc Accuracy (% Recovery) SS->Acc Prec Precision (Repeatability & Intermediate) SS->Prec LOD_LOQ LOD & LOQ SS->LOD_LOQ Spec Specificity SP->Spec SP->Acc SP->Prec DA Data Analysis Spec->DA Lin->DA Acc->DA Prec->DA LOD_LOQ->DA VR Validation Report DA->VR

Caption: Workflow for Analytical Method Validation.

G cluster_linearity Linearity Assessment C1 Concentration 1 Injections Multiple Injections C1->Injections C2 Concentration 2 C2->Injections C3 Concentration 3 C3->Injections C4 Concentration 4 C4->Injections C5 Concentration 5 C5->Injections Plot Plot Peak Area vs. Conc. Injections->Plot Stats Calculate r², Slope, Intercept Plot->Stats

Caption: Linearity Determination Pathway.

G cluster_precision Precision Evaluation cluster_repeatability Repeatability (Intra-day) cluster_intermediate Intermediate Precision (Inter-day) cluster_comparison Overall Precision R1 Day 1, Analyst 1 (n=6) R_RSD Calculate RSD% R1->R_RSD Compare Compare RSD% between days R_RSD->Compare IP1 Day 2, Analyst 2 (n=6) IP_RSD Calculate RSD% IP1->IP_RSD IP_RSD->Compare

Caption: Precision Assessment Logic.

References

A Researcher's Guide to Bridging the Gap: Cross-Validation of In Vitro Results with In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful translation of promising in vitro findings to robust in vivo efficacy is a critical hurdle in the preclinical development pipeline. This guide provides an objective comparison of in vitro and in vivo models, supported by experimental data, detailed methodologies, and visual workflows to facilitate a deeper understanding of this crucial cross-validation process.

The journey from a laboratory bench discovery to a potential therapeutic requires rigorous validation. While in vitro assays offer a controlled and high-throughput environment for initial screening, they often fail to replicate the complex physiological environment of a living organism.[1] Consequently, in vivo models are indispensable for evaluating the true efficacy, pharmacokinetics, and safety of a drug candidate.[1] This guide explores key assays used in this transitional phase, presenting comparative data and methodologies to aid in the design and interpretation of studies aimed at correlating in vitro and in vivo outcomes.

Data Presentation: A Comparative Analysis

To effectively bridge the in vitro-in vivo gap, it is essential to compare quantitative data from analogous assays. The following tables summarize key parameters for assessing anticancer drug efficacy, oral bioavailability, and metabolic stability.

Table 1: Anticancer Drug Efficacy: In Vitro IC50 vs. In Vivo Tumor Growth Inhibition

CompoundCell LineIn Vitro IC50 (µM)In Vivo ModelIn Vivo Tumor Growth Inhibition (%)
Compound ACT-26 (Colon Carcinoma)2.5CT-26 Xenograft55
Compound BL1210 (Leukemia)1.8L1210 Syngeneic62
SatraplatinCT-26 (Colon Carcinoma)5.2CT-26 Xenograft48
SatraplatinL1210 (Leukemia)3.1L1210 Syngeneic58
Data compiled from comparative studies of novel platinum(IV) complexes.[2]

Table 2: Oral Bioavailability: In Vitro Permeability vs. In Vivo Absorption

CompoundIn Vitro Caco-2 Permeability (Papp, 10⁻⁶ cm/s)In Vivo Human Oral Absorption (%)Classification
Mannitol0.5< 20Poorly Absorbed
Atenolol1.250Moderately Absorbed
Propranolol2590Well Absorbed
Ketoprofen4592Well Absorbed
A strong correlation (R=0.95) is observed between in vitro Caco-2 permeability and in vivo human absorption.[3] Compounds with Papp < 1 x 10⁻⁶ cm/s are generally classified as poorly absorbed, 1-10 x 10⁻⁶ cm/s as moderately absorbed, and > 10 x 10⁻⁶ cm/s as well absorbed.[3]

Table 3: Metabolic Stability: In Vitro Half-Life vs. In Vivo Clearance

CompoundIn Vitro Human Liver Microsomes (t½, min)In Vivo Human Clearance (CL, mL/min/kg)In Vitro Intrinsic Clearance (CLint, mL/min/kg)
Hydroxy-α-Sanshool42.92-40.50
Verapamil---
Data from in vitro metabolism and in vivo pharmacokinetic profiles of Hydroxy-α-Sanshool.[4] A retrospective analysis of 1,163 compounds showed that in vitro microsomal metabolic stability correctly classified the in vivo clearance of approximately 64% of the compounds.[5]

Experimental Protocols

Detailed and standardized protocols are fundamental for reproducible and comparable results. Below are methodologies for key in vitro and in vivo assays.

In Vitro Assay Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of the test compound and incubate for 48-72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[6]

2. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of a compound.

  • Methodology:

    • Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for 21 days to form a differentiated monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Add the test compound to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.[3][7]

3. Metabolic Stability Assay (Liver Microsomes)

  • Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes.

  • Methodology:

    • Incubate the test compound with pooled human liver microsomes in a phosphate (B84403) buffer (pH 7.4) at 37°C.

    • Initiate the metabolic reaction by adding NADPH.

    • At various time points, stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

    • Centrifuge the samples to pellet the protein and analyze the supernatant for the remaining parent compound using LC-MS/MS.

    • Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).[4][8]

In Vivo Model Protocols

1. Tumor Xenograft Model

  • Objective: To evaluate the antitumor efficacy of a compound in a living organism.

  • Methodology:

    • Implant human tumor cells subcutaneously into immunocompromised mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into control and treatment groups.

    • Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

    • Calculate the tumor growth inhibition percentage.[2]

2. Pharmacokinetic Study

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

  • Methodology:

    • Administer the test compound to animals (e.g., rats, mice) via the intended clinical route (e.g., oral gavage, intravenous injection).

    • Collect blood samples at predetermined time points.

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the compound in the plasma samples using LC-MS/MS.

    • Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and oral bioavailability (F%).[4][9]

Mandatory Visualization

Diagrams illustrating key biological pathways and experimental workflows provide a clear visual representation of complex processes.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation pAKT p-AKT AKT->pAKT Phosphorylation mTOR mTOR pAKT->mTOR Activation CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: PI3K/Akt/mTOR Signaling Pathway.[10][11]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation pERK p-ERK ERK->pERK Phosphorylation TranscriptionFactors Transcription Factors pERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: MAPK/ERK Signaling Pathway.[12][13]

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (e.g., Cancer Cell Lines) InVitroAssays In Vitro Assays - Cell Viability (IC50) - Permeability (Papp) - Metabolism (t½) CellCulture->InVitroAssays DataAnalysis1 Data Analysis & Initial Candidate Selection InVitroAssays->DataAnalysis1 AnimalModels Animal Models (e.g., Xenografts, PK models) DataAnalysis1->AnimalModels Promising Candidates InVivoStudies In Vivo Studies - Efficacy (TGI) - Pharmacokinetics (AUC, CL) - Toxicology AnimalModels->InVivoStudies DataAnalysis2 Data Analysis & Lead Optimization InVivoStudies->DataAnalysis2 DataAnalysis2->DataAnalysis1 Feedback for New Candidates

Caption: Experimental Workflow for In Vitro to In Vivo Cross-Validation.

References

A Comparative Analysis of Synthetic versus Natural Anthragallol 1,2-dimethyl ether for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Anthragallol (B1665116) 1,2-dimethyl ether, a derivative of the natural anthraquinone (B42736) anthragallol, is a molecule of interest for researchers in various fields, including medicinal chemistry and materials science. While anthragallol itself is found in organisms such as Hymenodictyon orixense and Rubia tinctorum[1], its dimethyl ether derivative may be obtained either through isolation from natural sources that produce it or via chemical synthesis. This guide provides a comparative overview of synthetic versus naturally sourced Anthragallol 1,2-dimethyl ether, offering insights into their respective properties, potential advantages, and disadvantages in a research and drug development context.

Physicochemical Properties

This compound, also known as 1,2-dimethoxy-3-hydroxyanthraquinone, has the molecular formula C16H12O5. While specific experimental data for this particular ether is limited in the public domain, its parent compound, anthragallol, is a trihydroxyanthraquinone[1]. The methylation of two hydroxyl groups is expected to alter its polarity, solubility, and biological activity.

Comparative Data: Synthetic vs. Natural Source

The primary distinctions between synthetic and naturally sourced this compound lie in their purity, impurity profiles, yield, and cost-effectiveness. The following table summarizes these expected differences. It is important to note that these are generalized comparisons, and specific batches of either product may vary.

FeatureSynthetic this compoundNatural this compound
Purity Typically high (>98%) and consistent between batches. Can be purified to analytical standards.Purity can be variable and is often lower than synthetic counterparts, depending on the extraction and purification methods. May contain isomers and related natural products.
Impurity Profile Impurities are typically well-defined and arise from starting materials, reagents, and side reactions of the synthesis.Impurities consist of a complex mixture of other natural products from the source organism, which can be difficult to separate completely.
Yield & Scalability Synthetic routes are generally designed for high yields and can be scaled up for large-scale production.Yield is dependent on the natural abundance in the source organism and the efficiency of the extraction process. Scalability can be a challenge due to environmental and geographical factors affecting the source.
Cost The cost can be high for complex multi-step syntheses but may decrease with process optimization and scaling.The cost is influenced by the availability and processing of the raw biological material. It can be high for rare sources or complex purification procedures.
Biological Activity The biological activity is attributable to the specific molecule. The well-defined purity allows for accurate structure-activity relationship (SAR) studies.The observed biological activity may be a result of the main compound or a synergistic effect with other co-extracted natural products. This can be advantageous for certain applications but complicates mechanistic studies.
Stereochemistry The stereochemistry is controlled by the synthetic route, leading to a specific isomer.The stereochemistry is determined by the biosynthetic pathway in the source organism.

Experimental Protocols

To ascertain the quality and characteristics of a given sample of this compound, whether synthetic or natural, a series of analytical experiments are essential.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and identify the presence of any impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a mass spectrometer (MS) is used.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically suitable for the separation of anthraquinone derivatives.

  • Mobile Phase: A gradient elution is often employed, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: The UV-Vis detector can be set to monitor wavelengths characteristic of the anthraquinone chromophore (typically in the range of 250-450 nm). The mass spectrometer provides mass-to-charge ratio information for peak identification.

  • Sample Preparation: A known concentration of the sample is dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO) and filtered before injection.

  • Analysis: The peak area of this compound is compared to the total peak area of all components to calculate the percentage purity. The mass spectra of impurity peaks can be used to tentatively identify their structures.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the compound.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Analysis: The chemical shifts, coupling constants, and correlations in the NMR spectra are analyzed to confirm the structure of this compound.

In Vitro Biological Activity Screening (Example: Cytotoxicity Assay)

Objective: To compare the biological activity of synthetic and natural samples.

Methodology:

  • Cell Lines: A panel of relevant cancer cell lines (e.g., HeLa, MCF-7) or other cell types depending on the research focus.

  • Assay: A cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin (B115843) assay.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the synthetic and natural this compound samples. A vehicle control (e.g., DMSO) is also included.

    • After a defined incubation period (e.g., 48-72 hours), the assay reagent is added.

    • The absorbance or fluorescence is measured using a plate reader.

  • Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated for each sample to compare their cytotoxic potency.

Visualizations

The following diagrams illustrate a general workflow for comparing synthetic and natural compounds and a hypothetical signaling pathway that could be investigated.

G cluster_0 Source Material cluster_1 Processing cluster_2 Compound Samples cluster_3 Analytical Comparison cluster_4 Biological Comparison cluster_5 Results S Synthetic Route Syn Synthesis & Purification S->Syn N Natural Source (e.g., Plant Extract) Ext Extraction & Purification N->Ext Synth_C Synthetic Compound Syn->Synth_C Nat_C Natural Compound Ext->Nat_C Analysis Purity (HPLC) Structure (NMR, MS) Physicochemical Properties Synth_C->Analysis Bio_Assay In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Synth_C->Bio_Assay Nat_C->Analysis Nat_C->Bio_Assay Conclusion Comparative Data Analysis Structure-Activity Relationship Analysis->Conclusion Bio_Assay->Conclusion

Caption: Workflow for the comparative analysis of synthetic vs. natural compounds.

cluster_0 Cellular Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus L This compound R Receptor Tyrosine Kinase L->R Binding P1 Kinase A R->P1 Phosphorylation P2 Kinase B P1->P2 Activation TF_I Transcription Factor (Inactive) P2->TF_I Phosphorylation TF_A Transcription Factor (Active) TF_I->TF_A Translocation Gene Target Gene Expression TF_A->Gene Binding to Promoter Resp Cellular Response (e.g., Apoptosis, Proliferation) Gene->Resp

Caption: Hypothetical signaling pathway potentially modulated by this compound.

References

Replicating published synthesis protocols for Anthragallol 1,2-dimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Anthragallol 1,2-dimethyl ether

For researchers and professionals in drug development, the efficient and reliable synthesis of target molecules is paramount. This guide provides a comparative analysis of published synthesis protocols for this compound, a derivative of the naturally occurring compound Anthragallol (1,2,3-trihydroxyanthraquinone). This document outlines two primary routes for the synthesis of the Anthragallol precursor, followed by a proposed method for its selective dimethylation. Experimental data from analogous reactions are presented to offer insights into potential yields and reaction conditions.

Data Presentation: A Comparative Overview

The synthesis of this compound is a two-stage process: first, the synthesis of Anthragallol, and second, the selective methylation of two of its three hydroxyl groups. The following table summarizes the key aspects of two established methods for the initial synthesis of Anthragallol.

Parameter Method 1: Gallic Acid & Benzoic Acid Method 2: Phthalic Anhydride (B1165640) & Pyrogallol (B1678534)
Starting Materials Gallic acid, Benzoic acid, Sulfuric acidPhthalic anhydride, Pyrogallol, Sulfuric acid
Reaction Temperature 125°C[1]160°C[1]
Key Transformation Friedel-Crafts acylation and subsequent cyclizationFriedel-Crafts acylation and subsequent cyclization
Reported Yield Not explicitly stated, but described as a valid synthetic route[1]Not explicitly stated, but described as a valid synthetic route[1]
Advantages Utilizes readily available starting materials.A straightforward condensation reaction.
Disadvantages Requires careful control of temperature to prevent side reactions.Higher reaction temperature may lead to charring and byproducts.

For the subsequent selective methylation of Anthragallol, a specific protocol for the 1,2-dimethyl ether is not explicitly detailed in the surveyed literature. However, based on general principles of phenol (B47542) methylation and the observed selectivity in similar systems, a method utilizing dimethyl sulfate (B86663) is proposed. The trimethylated derivative of Anthragallol has been synthesized, confirming the feasibility of methylating all three hydroxyl groups[1]. Furthermore, studies on the chemoselective methylation of other dihydroxyanthraquinones suggest that controlling reaction conditions can favor the formation of specific isomers[2].

Experimental Protocols

Synthesis of Anthragallol (1,2,3-Trihydroxyanthraquinone)

Method 1: From Gallic Acid and Benzoic Acid [1]

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a heating mantle, cautiously add benzoic acid to a stirred solution of gallic acid in concentrated sulfuric acid.

  • Heating: Heat the mixture to 125°C. The color of the solution will gradually darken.

  • Reaction Monitoring: Maintain the temperature and stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, carefully pour the reaction mixture onto crushed ice. The precipitate, crude Anthragallol, is then collected by filtration.

  • Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol, to yield brown crystals.

Method 2: From Phthalic Anhydride and Pyrogallol [1]

  • Reaction Setup: In a similar setup as Method 1, dissolve phthalic anhydride and pyrogallol in concentrated sulfuric acid.

  • Heating: Heat the reaction mixture to 160°C with continuous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Carefully pour the hot reaction mixture into a large volume of cold water to precipitate the product.

  • Purification: Collect the crude Anthragallol by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent to obtain the purified product.

Proposed Selective Synthesis of this compound

This proposed protocol is based on the general principles of Williamson ether synthesis and selective methylation of polyhydroxyaromatic compounds[3][4]. The selectivity for the 1- and 2-hydroxyl groups is anticipated due to the likely higher acidity of these positions compared to the 3-hydroxyl group, which is sterically hindered.

  • Dissolution and Deprotonation: Dissolve the synthesized Anthragallol in a suitable polar aprotic solvent such as dimethylformamide (DMF). Add a slight excess of a mild base, such as potassium carbonate, to selectively deprotonate the most acidic hydroxyl groups.

  • Addition of Methylating Agent: Slowly add a stoichiometric amount (approximately 2 equivalents) of dimethyl sulfate to the stirred solution at room temperature.

  • Reaction Control: Maintain the reaction at a controlled temperature (e.g., room temperature to slightly elevated) and monitor its progress by TLC. This will help to minimize the formation of the trimethylated byproduct.

  • Quenching and Extraction: Once the desired product is the major component, quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to isolate the this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis strategies described.

Synthesis_Comparison cluster_anthragallol Synthesis of Anthragallol cluster_methylation Selective Methylation GA Gallic Acid reaction1 Method 1 GA->reaction1 BA Benzoic Acid BA->reaction1 PA Phthalic Anhydride reaction2 Method 2 PA->reaction2 PG Pyrogallol PG->reaction2 H2SO4 H2SO4 H2SO4->reaction1 125°C H2SO4->reaction2 160°C Anthragallol Anthragallol (1,2,3-Trihydroxyanthraquinone) Anthragallol_in Anthragallol reaction1->Anthragallol reaction2->Anthragallol methylation Proposed Selective Methylation Anthragallol_in->methylation DMS Dimethyl Sulfate (2 equiv.) DMS->methylation Base K2CO3 / DMF Base->methylation Product This compound methylation->Product

Caption: Comparative workflow for the synthesis of Anthragallol and its subsequent selective methylation.

This guide provides a framework for approaching the synthesis of this compound. Researchers are encouraged to optimize the proposed methylation protocol to achieve the desired selectivity and yield. Careful monitoring of the reaction conditions will be crucial for success.

References

Inter-laboratory Validation of Bioassays for Anthragallol 1,2-dimethyl ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of common bioassays applicable to the analysis of Anthragallol 1,2-dimethyl ether, a compound noted for its cytotoxic properties.[1][2] The focus is on providing researchers, scientists, and drug development professionals with a framework for assessing inter-laboratory variability and selecting appropriate assays for their research needs. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes relevant biological pathways.

Data Presentation: Comparative Bioassay Performance

Due to the absence of direct inter-laboratory validation studies for this compound, this section presents illustrative data based on established performance characteristics of common cytotoxicity and reactive oxygen species (ROS) assays. This data serves as a representative model for comparing assay performance.

Table 1: Comparison of Cytotoxicity Bioassays

ParameterMTT AssayNeutral Red Uptake (NRU) Assay
Principle Measures metabolic activity via reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases.[3][4][5]Measures lysosomal integrity by the uptake of the supravital dye Neutral Red.[6][7][8]
Endpoint Colorimetric (absorbance at 570 nm).[5]Colorimetric (absorbance at 540 nm).[6]
Illustrative IC50 7.5 µM9.2 µM
Inter-laboratory Reproducibility (CV%) *15-25%Good, with some studies showing poor correlation for certain substance classes.[9][10]
Advantages High throughput, sensitive, widely used.[5]Inexpensive, sensitive, good for assessing membrane integrity.[8]
Disadvantages Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties.[5]Less suitable for long-term studies due to dye cytotoxicity.[6]

Note: Inter-laboratory Coefficient of Variation (CV%) is an estimate based on typical performance of these assays with various compounds, as specific data for this compound is not available.

Table 2: Performance of Reactive Oxygen Species (ROS) Bioassay

ParameterDCFH-DA Assay
Principle Measures intracellular ROS through the oxidation of non-fluorescent DCFH-DA to the fluorescent DCF.[11][12][13]
Endpoint Fluorescence (excitation/emission ~485/535 nm).[13][14]
Illustrative ROS Induction (Fold Change) 3.5-fold increase over control
Inter-laboratory Reproducibility (CV%) 15.4% for singlet oxygen and 17.0% for superoxide (B77818) for a typical phototoxic drug.[15]
Advantages Sensitive, widely used for measuring general oxidative stress.[11][16]
Disadvantages Not specific for any particular ROS, can be prone to auto-oxidation.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[3]

  • Compound Treatment: Treat cells with varying concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[3]

  • Absorbance Measurement: Incubate the plate overnight in a humidified atmosphere and then measure the absorbance at 570 nm using a microplate reader.[3]

Neutral Red Uptake (NRU) Cytotoxicity Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight to achieve at least 50% confluency.[6]

  • Compound Treatment: Expose cells to a range of concentrations of the test compound for a defined period (e.g., 24 hours).[6]

  • Neutral Red Incubation: Remove the treatment medium, wash the cells with DPBS, and add 100 µL of Neutral Red solution (e.g., 50 µg/mL) to each well. Incubate for 2-4 hours.[6]

  • Dye Extraction: Discard the Neutral Red solution, wash the cells with DPBS, and add 150 µL of destain solution (50% ethanol, 49% water, 1% glacial acetic acid) to each well.[6]

  • Absorbance Measurement: Shake the plate for at least 10 minutes to ensure complete solubilization and measure the optical density at 540 nm.[6]

Reactive Oxygen Species (ROS) Assay Protocol (using DCFH-DA)
  • Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10⁵ cells per well and incubate overnight.[11]

  • Compound Treatment: Treat cells with the desired concentration of this compound for the specified time.

  • DCFH-DA Staining: Remove the treatment medium, wash the cells once with serum-free medium, and then add 500 µL of a 10 µM DCFH-DA working solution to each well. Incubate at 37°C for 30 minutes.[11][17]

  • Washing: Remove the DCFH-DA solution and wash the cells once with serum-free medium and twice with 1x PBS.[11]

  • Fluorescence Measurement: Add 500 µL of 1x PBS to each well and measure the fluorescence intensity using a fluorescence microscope or plate reader with excitation at ~485 nm and emission at ~535 nm.[13][17]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways potentially affected by anthraquinone (B42736) compounds and a general experimental workflow for bioassay validation.

experimental_workflow Experimental Workflow for Bioassay Validation cluster_prep Preparation cluster_assay Bioassay Execution cluster_analysis Data Analysis cluster_validation Inter-laboratory Validation cell_culture Cell Culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation (this compound) compound_prep->treatment incubation Incubation treatment->incubation endpoint_measurement Endpoint Measurement (e.g., Absorbance, Fluorescence) incubation->endpoint_measurement data_collection Data Collection endpoint_measurement->data_collection statistical_analysis Statistical Analysis (IC50, CV%) data_collection->statistical_analysis lab1 Laboratory 1 statistical_analysis->lab1 lab2 Laboratory 2 statistical_analysis->lab2 lab3 Laboratory 3 statistical_analysis->lab3 comparison Comparison of Results lab1->comparison lab2->comparison lab3->comparison

Bioassay Validation Workflow

wnt_signaling Canonical Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b inhibition Beta_Catenin β-catenin GSK3b->Beta_Catenin degradation APC APC APC->Beta_Catenin degradation Axin Axin Axin->Beta_Catenin degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activation

Wnt Signaling Pathway

notch_signaling Notch Signaling Pathway Ligand Delta/Jagged Ligand (Signal-Sending Cell) Notch_Receptor Notch Receptor (Signal-Receiving Cell) Ligand->Notch_Receptor binding S2_Cleavage S2 Cleavage (ADAM Metalloprotease) Notch_Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD release CSL CSL (RBP-J) NICD->CSL nuclear translocation and binding MAML Mastermind (MAML) CSL->MAML co-activator recruitment Target_Genes Target Gene Transcription (e.g., Hes, Hey) MAML->Target_Genes activation

Notch Signaling Pathway

myc_signaling Myc Signaling Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras_MAPK Ras/MAPK Pathway RTK->Ras_MAPK PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt Myc_Gene Myc Gene Transcription Ras_MAPK->Myc_Gene Myc_Protein Myc Protein PI3K_Akt->Myc_Protein stabilization Myc_Gene->Myc_Protein translation Myc_Max_Dimer Myc-Max Heterodimer Myc_Protein->Myc_Max_Dimer Max_Protein Max Protein Max_Protein->Myc_Max_Dimer E_Box E-Box DNA Sequence Myc_Max_Dimer->E_Box binding Target_Genes Target Gene Transcription (Cell Cycle, Proliferation) E_Box->Target_Genes

Myc Signaling Pathway

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal of Anthragallol 1,2-dimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Given that Anthragallol 1,2-dimethyl ether is an anthraquinone (B42736) derivative with known cytotoxic effects, it must be handled as a hazardous substance. All operations involving this compound should be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.

Quantitative Data Summary

Due to the novelty of this compound, extensive quantitative safety and disposal data is not yet established. The following table summarizes the known information and highlights the data gaps.

ParameterValueNotes
CAS Number 10383-62-7N/A
Molecular Formula C₁₆H₁₂O₅N/A
Physical State SolidAssumed based on similar compounds.
Known Hazards CytotoxicBased on preliminary research.
Specific Disposal Route Not EstablishedTo be treated as hazardous cytotoxic waste.
LD50 Not AvailableN/A
Environmental Fate Not AvailableN/A

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This is a generalized guideline based on best practices for handling solid, potentially cytotoxic chemical waste in a laboratory setting.[1][2][3][4]

1. Waste Segregation and Collection:

  • Designated Waste Container: All solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][5] The container should be made of a material compatible with the chemical.

  • Labeling: The container must be labeled with "Hazardous Waste" and "Cytotoxic".[3] The full chemical name, "this compound," and the approximate quantity of waste must be clearly written on the label.

  • Location: The waste container should be kept at or near the point of generation, in a designated satellite accumulation area within the laboratory.[2]

2. Spill Management:

  • Small Spills (<5g): In the event of a small spill, carefully collect the solid material using absorbent pads or other appropriate tools, avoiding the generation of dust.[5] Place all cleanup materials into the designated cytotoxic waste container. The area should then be decontaminated with a suitable laboratory cleaning agent.

  • Large Spills (>5g): For larger spills, evacuate the immediate area and follow your institution's emergency procedures for hazardous chemical spills. Do not attempt to clean up a large spill without proper training and equipment.

3. Final Disposal:

  • Container Sealing: Once the waste container is full (do not overfill), it must be securely sealed.

  • Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Do not dispose of this material in the regular trash or down the drain.[6]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Waste Generation (this compound) is_solid Is the waste solid? start->is_solid collect_solid Collect in a designated, labeled cytotoxic waste container. is_solid->collect_solid Yes is_spill Is it a spill? collect_solid->is_spill small_spill Small Spill (<5g): Clean up with appropriate materials and place in cytotoxic waste container. is_spill->small_spill Yes, small large_spill Large Spill (>5g): Evacuate and follow institutional emergency procedures. is_spill->large_spill Yes, large container_full Is the container full? is_spill->container_full No small_spill->container_full container_full->collect_solid No seal_container Securely seal the container. container_full->seal_container Yes contact_ehs Contact EHS or licensed waste disposal contractor for pickup. seal_container->contact_ehs end Disposal Complete contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound waste.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby building a foundation of trust and demonstrating a commitment to safety that extends beyond the product itself.

References

Essential Safety and Operational Guide for Handling Anthragallol 1,2-dimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Anthragallol 1,2-dimethyl ether. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks associated with this chemical compound.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety. The following table summarizes the required PPE.

Protection Type Specific PPE Material/Standard Purpose
Eye and Face Protection Chemical Splash Goggles or Face ShieldANSI Z87.1 or EN 166Protects against splashes and vapors that can cause severe eye irritation.[1]
Hand Protection Chemical-Resistant GlovesNitrile, Neoprene, or Butyl RubberPrevents skin contact, which can cause irritation.[1][2] Nitrile gloves are a good option for protection against solvents, oils, and greases.[3]
Body Protection Laboratory Coat or Chemical-Resistant ApronStandard lab coat material or chemically resistant fabricProtects against incidental splashes and contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. Respirator may be required for large quantities or poor ventilation.NIOSH-approved respirator with organic vapor cartridgesPrevents inhalation of potentially harmful vapors.[4][5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh/Measure Compound in Fume Hood prep_materials->handle_weigh handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction handle_monitor Continuously Monitor Reaction handle_reaction->handle_monitor cleanup_decontaminate Decontaminate Glassware and Surfaces handle_monitor->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_store Store Compound in a Cool, Dry, Well-Ventilated Area cleanup_waste->cleanup_store disp_label Label Waste Container Clearly cleanup_waste->disp_label disp_dispose Dispose of Waste via Approved Hazardous Waste Stream disp_label->disp_dispose

Caption: Workflow for safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.

    • Put on all required PPE as detailed in the table above.[6]

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware, reagents, and equipment.

  • Handling:

    • Conduct all manipulations of the compound, including weighing and transferring, inside a certified chemical fume hood to minimize inhalation exposure.[4]

    • Use non-sparking tools, as compounds of this nature may be flammable.[4]

    • Keep containers tightly closed when not in use.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[4]

  • Cleanup:

    • Decontaminate all surfaces and glassware that have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Logical Relationship for Waste Disposal

cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Final Disposal waste_chem Unused/Expired Chemical waste_container Designated Hazardous Waste Container waste_chem->waste_container waste_contam Contaminated PPE & Materials waste_contam->waste_container waste_solution Reaction Waste Solutions waste_solution->waste_container waste_pickup Licensed Hazardous Waste Disposal Service waste_container->waste_pickup

Caption: Disposal pathway for this compound waste.

Disposal Protocol:

  • Waste Segregation:

    • Do not dispose of this compound down the drain.[7]

    • Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated and properly labeled hazardous waste container.

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8] All chemical waste should be disposed of in accordance with local, state, and federal regulations.[8]

Disclaimer: This information is intended as a guide and is based on the general properties of similar chemical compounds. Always refer to the specific Safety Data Sheet (SDS) for the material you are using and follow all applicable institutional and regulatory guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Anthragallol 1,2-dimethyl ether
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Anthragallol 1,2-dimethyl ether

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